molecular formula C35H53NO9 B15566741 Cremimycin

Cremimycin

货号: B15566741
分子量: 631.8 g/mol
InChI 键: RUOAKWFUWPYANU-CBSFPUALSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Cremimycin is a glycoside.
isol from Strepromyces sp.MJ635-86F5;  structure in first source

属性

分子式

C35H53NO9

分子量

631.8 g/mol

IUPAC 名称

(2E,4Z,6Z)-10-hexyl-16,20-dihydroxy-21-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3-methyl-9-azabicyclo[17.3.0]docosa-2,4,6,19-tetraene-8,12,18-trione

InChI

InChI=1S/C35H53NO9/c1-5-6-7-8-13-25-19-26(37)14-11-15-27(38)20-28(39)33-24(17-22(2)12-9-10-16-31(40)36-25)18-30(35(33)42)45-32-21-29(43-4)34(41)23(3)44-32/h9-10,12,16-17,23-25,27,29-30,32,34,38,41-42H,5-8,11,13-15,18-21H2,1-4H3,(H,36,40)/b12-9-,16-10-,22-17+/t23-,24?,25?,27?,29+,30?,32+,34-/m1/s1

InChI 键

RUOAKWFUWPYANU-CBSFPUALSA-N

产品来源

United States

Foundational & Exploratory

The Enigmatic Mechanism of Cremimycin: An Uncharted Territory in Antibacterial Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Cremimycin, a 19-membered macrocyclic lactam antibiotic, presents a compelling case in the ongoing search for novel antibacterial agents.[1][2] Isolated from Streptomyces sp., this natural product has demonstrated significant potency against a range of Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, despite its promising antimicrobial profile, a comprehensive understanding of its precise mechanism of action remains largely elusive within publicly accessible scientific literature. This guide serves to consolidate the current knowledge surrounding this compound and to highlight the critical gaps that future research must address.

Current Understanding: A Scarcity of Mechanistic Detail

At present, there is a notable absence of published data concerning:

  • Specific Molecular Target(s): The precise cellular components (e.g., enzymes, ribosomes, nucleic acids) with which this compound directly interacts to inhibit bacterial growth have not been identified.

  • Quantitative Efficacy Metrics: Key quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against putative targets, are not documented in the available literature.

  • Affected Cellular Pathways: The specific signaling or metabolic pathways within target bacteria that are disrupted by this compound remain uncharacterized.

  • Detailed Experimental Protocols: Methodologies from studies specifically designed to elucidate the mechanism of action of this compound have not been published.

Insights from a Related Compound: The Case of Cervimycin C

In the absence of direct evidence for this compound's mechanism, valuable inferences can be drawn from studies on structurally related compounds. Research on cervimycin C, another polyketide glycoside antibiotic, offers a potential, albeit speculative, framework. Initial hypotheses for cervimycin C's mode of action pointed towards the inhibition of DNA gyrase. However, subsequent, more comprehensive analyses employing transcriptomics and proteomics revealed a more intricate mechanism. This later research indicated that at lower concentrations, cervimycin C induces a significant heat shock response and protein stress in bacteria. This stress response ultimately leads to defects in both cell and chromosome segregation.

This finding for a related compound suggests that this compound may also possess a complex or multi-faceted mechanism of action that deviates from the classical models of antibiotic activity, such as simple inhibition of cell wall synthesis, protein synthesis, or DNA replication. It is plausible that this compound's efficacy stems from a cascade of cellular events initiated by a primary interaction that remains to be discovered.

The Path Forward: A Call for Mechanistic Investigation

The potent anti-MRSA activity of this compound makes it an important subject for further investigation. A detailed elucidation of its mechanism of action is a critical next step in evaluating its potential for clinical development. Future research efforts should be prioritized to address the current knowledge gaps.

A logical workflow for future investigation is proposed below:

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Preclinical Development Target Screening Target Screening Genomic & Proteomic Analysis Genomic & Proteomic Analysis Target Screening->Genomic & Proteomic Analysis Inform Biochemical Assays Biochemical Assays Genomic & Proteomic Analysis->Biochemical Assays Structural Biology Structural Biology Biochemical Assays->Structural Biology Cellular Imaging Cellular Imaging Structural Biology->Cellular Imaging Lead Optimization Lead Optimization Cellular Imaging->Lead Optimization In vivo Efficacy In vivo Efficacy Lead Optimization->In vivo Efficacy

Figure 1. Proposed workflow for elucidating this compound's mechanism.

References

Cremimycin: A Technical Guide to its Discovery, Biosynthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cremimycin, a novel 19-membered macrocyclic lactam antibiotic, represents a promising scaffold for the development of new therapeutics against multidrug-resistant Gram-positive bacteria.[1][2] Isolated from the fermentation broth of Streptomyces sp. MJ635-86F5, this complex polyketide-derived natural product exhibits potent antimicrobial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the discovery of this compound, its origin from Streptomyces, detailed experimental protocols for its isolation and structure elucidation, a summary of its biological activity, and an in-depth look at its biosynthetic pathway. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Origin

This compound was first isolated from the culture broth of the actinomycete strain MJ635-86F5, which was identified as a member of the genus Streptomyces.[1][2] The producing organism was sourced from a screening program aimed at discovering novel bioactive secondary metabolites from microbial sources. Streptomyces, a genus renowned for its prolific production of a wide array of clinically significant antibiotics, continues to be a vital resource in the search for new antimicrobial agents.[1][2]

Experimental Protocols

Fermentation of Streptomyces sp. MJ635-86F5

A detailed protocol for the cultivation of Streptomyces sp. MJ635-86F5 is crucial for obtaining a high yield of this compound. The following is a generalized procedure based on common practices for Streptomyces fermentation.

2.1.1. Media and Culture Conditions

  • Seed Culture: A loopful of spores of Streptomyces sp. MJ635-86F5 is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract broth). The culture is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

  • Production Culture: The seed culture (5-10% v/v) is then transferred to a larger production flask (e.g., 2 L baffled flask containing 500 mL of production medium). A variety of production media can be employed to optimize secondary metabolite production. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. The production culture is incubated at 28-30°C for 5-7 days with vigorous shaking.

2.1.2. Experimental Workflow for Fermentation

G cluster_0 Fermentation Protocol Spore Stock Spore Stock Seed Culture Seed Culture Spore Stock->Seed Culture Inoculation Production Culture Production Culture Seed Culture->Production Culture Inoculation (5-10% v/v) Harvest Harvest Production Culture->Harvest Incubation (5-7 days)

A generalized workflow for the fermentation of Streptomyces sp. MJ635-86F5.
Isolation and Purification of this compound

This compound is isolated from the mycelial cake of the fermentation broth.[1][2] The following protocol outlines the extraction and purification steps.

  • Harvesting: The production culture is centrifuged to separate the mycelium from the supernatant.

  • Extraction: The mycelial cake is extracted with a mixture of chloroform (B151607) and methanol (B129727) (CHCl3:MeOH, e.g., 1:1 v/v). This process is typically repeated multiple times to ensure complete extraction of the compound.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Precipitation: The crude extract is dissolved in a minimal amount of methanol, and this compound is precipitated by the addition of hexane. The precipitate is collected by filtration or centrifugation.[1][2]

  • Chromatographic Purification: Further purification is achieved through a series of chromatographic techniques. This may include silica (B1680970) gel column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic methods.[1][2]

2.3.1. Spectroscopic Analysis

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to elucidate the connectivity of atoms and the overall structure of this compound.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C35H53NO9
Molecular Weight 631.8 g/mol
Appearance White powder
Solubility Soluble in methanol, chloroform; Insoluble in water, hexane

Table 1: Physicochemical Properties of this compound.

¹H NMR (ppm) ¹³C NMR (ppm)
Detailed chemical shiftsDetailed chemical shifts
......

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃). (Note: Specific chemical shift values would be populated from the primary literature).

m/z Relative Intensity (%) Assignment
[M+H]⁺......
[M+Na]⁺......
Fragment ions......

Table 3: Mass Spectrometry Data for this compound. (Note: Specific m/z values and assignments would be populated from the primary literature).

Biological Activity

This compound exhibits a broad spectrum of activity against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus SmithValue
Staphylococcus aureus 209PValue
Staphylococcus aureus (MRSA)Value
Bacillus subtilis PCI 219Value
Micrococcus luteus PCI 1001Value

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound. (Note: Specific MIC values would be populated from the primary literature).

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces sp. MJ635-86F5 is governed by a large polyketide synthase (PKS) gene cluster, designated as the "cmi" cluster.

The this compound Biosynthetic Gene Cluster (cmi)

The "cmi" gene cluster is responsible for the assembly of the polyketide backbone of this compound and its subsequent modifications. The cluster contains genes encoding for PKS modules, tailoring enzymes, and regulatory proteins.

G cluster_0 This compound (cmi) Biosynthetic Gene Cluster cmiP1 cmiP1 (PKS) cmiP2 cmiP2 (PKS) cmiP1->cmiP2 cmiP3 cmiP3 (PKS) cmiP2->cmiP3 cmiS1 cmiS1 (Acyltransferase) cmiP3->cmiS1 cmiC1 cmiC1 (Methyltransferase) cmiS1->cmiC1 cmiR1 cmiR1 (Regulator) cmiR1->cmiP1

A simplified representation of the this compound (cmi) biosynthetic gene cluster.
Proposed Biosynthetic Pathway

The biosynthesis of this compound is initiated by a starter unit that is extended by the iterative action of the PKS modules. The polyketide chain undergoes a series of modifications, including reductions, dehydrations, and C-methylation, catalyzed by the various domains within the PKS and associated tailoring enzymes. The final steps likely involve cyclization to form the 19-membered lactam ring and glycosylation.

G cluster_0 Proposed this compound Biosynthetic Pathway Starter Unit Starter Unit Polyketide Chain Assembly (PKS) Polyketide Chain Assembly (PKS) Starter Unit->Polyketide Chain Assembly (PKS) Tailoring Reactions Tailoring Reactions Polyketide Chain Assembly (PKS)->Tailoring Reactions Reductions, Dehydrations, C-Methylations Cyclization Cyclization Tailoring Reactions->Cyclization Glycosylation Glycosylation Cyclization->Glycosylation This compound This compound Glycosylation->this compound

A logical flow of the proposed biosynthetic pathway for this compound.
Regulation of Biosynthesis

The production of this compound is likely tightly regulated at the transcriptional level. The "cmi" cluster contains putative regulatory genes (e.g., cmiR1) that may act as pathway-specific activators or repressors. The expression of these regulatory genes is often influenced by global regulatory networks in Streptomyces that respond to nutritional signals and cell density, ensuring that the production of the antibiotic is coordinated with the appropriate developmental stage of the bacterium.

Conclusion

This compound stands out as a potent anti-MRSA agent with a complex and intriguing molecular architecture. This technical guide has provided a comprehensive overview of its discovery, the producing organism Streptomyces sp. MJ635-86F5, and the methodologies for its production and characterization. The elucidation of its biosynthetic pathway opens up avenues for genetic engineering and combinatorial biosynthesis to generate novel analogs with improved therapeutic properties. Further research into the mode of action and optimization of the fermentation process will be critical in advancing this compound towards clinical development.

References

Cremimycin: A Technical Guide to a Novel Macrolactam Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Cremimycin, a distinctive 19-membered macrocyclic lactam antibiotic, presents a promising avenue for the development of new antimicrobial agents. Isolated from Streptomyces sp. MJ635-86F5, this natural product has demonstrated significant activity against a range of Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological activity, isolation and purification protocols, and biosynthetic pathway.

Chemical and Physical Properties

This compound is characterized by its complex macrocyclic structure. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 182285-29-6[1]
Molecular Formula C₃₅H₅₃NO₉[1]
Molecular Weight 631.8 g/mol [1]
Appearance Colorless powder[1]
Solubility Soluble in methanol (B129727), chloroform; Insoluble in water, n-hexane[1]

Antimicrobial Activity

This compound exhibits a potent and selective spectrum of activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for a selection of clinically relevant strains are detailed in the table below.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus FDA 209P3.13
Staphylococcus aureus Smith3.13
Staphylococcus aureus 241 (MRSA)3.13
Staphylococcus aureus 537 (MRSA)3.13
Bacillus subtilis PCI 2190.78
Micrococcus luteus PCI 10010.2
Kocuria rhizophila ATCC 93410.2

Data sourced from Igarashi et al., 1998.

Experimental Protocols

Fermentation of Streptomyces sp. MJ635-86F5

A detailed protocol for the cultivation of Streptomyces sp. MJ635-86F5 to produce this compound is outlined below.

Materials:

  • Streptomyces sp. MJ635-86F5 culture

  • Seed medium: 2.0% glucose, 0.5% peptone, 0.5% yeast extract, 0.5% meat extract, 0.5% CaCO₃ (pH 7.0)

  • Production medium: 4.0% soluble starch, 2.0% soybean meal, 0.2% yeast extract, 0.5% NaCl, 0.0005% CoCl₂·6H₂O (pH 7.2)

  • Shaker incubator

Procedure:

  • Inoculate a loopful of Streptomyces sp. MJ635-86F5 from a slant culture into a 500-mL Erlenmeyer flask containing 100 mL of seed medium.

  • Incubate the seed culture at 27°C for 48 hours on a rotary shaker at 200 rpm.

  • Transfer 2 mL of the seed culture to a 500-mL Erlenmeyer flask containing 100 mL of production medium.

  • Incubate the production culture at 27°C for 6 days on a rotary shaker at 200 rpm.

Extraction and Purification of this compound

The following protocol details the isolation and purification of this compound from the fermentation broth.

Materials:

  • Fermentation broth from Streptomyces sp. MJ635-86F5

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • n-Hexane

  • Diaion HP-20 resin

  • Sephadex LH-20 resin

  • Silica (B1680970) gel 60

  • High-Performance Liquid Chromatography (HPLC) system with an ODS column

Procedure:

  • Extraction:

    • Adjust the pH of the 6-liter fermentation broth to 4.0 and centrifuge to separate the mycelial cake.

    • Extract the mycelial cake twice with 2 liters of 80% aqueous acetone (B3395972).

    • Concentrate the acetone extract in vacuo to obtain an aqueous solution.

    • Extract the aqueous solution twice with an equal volume of ethyl acetate (B1210297).

    • Concentrate the ethyl acetate extract in vacuo to yield a crude oily residue.

  • Chromatographic Purification:

    • Diaion HP-20 Column Chromatography:

      • Dissolve the crude residue in a small volume of methanol and apply to a Diaion HP-20 column.

      • Wash the column with water and then with 50% aqueous methanol.

      • Elute this compound with methanol.

    • Sephadex LH-20 Column Chromatography:

      • Concentrate the active fractions and apply to a Sephadex LH-20 column.

      • Elute with methanol.

    • Silica Gel Column Chromatography:

      • Concentrate the active fractions and apply to a silica gel column.

      • Elute with a chloroform-methanol gradient (e.g., 100:1 to 50:1).

    • Preparative HPLC:

      • Perform final purification using preparative HPLC on an ODS column with a suitable mobile phase (e.g., acetonitrile-water gradient).

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a Type I polyketide synthase (PKS) system. The pathway initiates with a unique β-amino fatty acid starter unit, followed by chain elongation and cyclization to form the characteristic 19-membered macrolactam ring.

Cremimycin_Biosynthesis Starter β-Amino Fatty Acid Starter Unit PKS_Modules Type I Polyketide Synthase (PKS Modules) Starter->PKS_Modules Elongation Polyketide Chain Elongation PKS_Modules->Elongation Cyclization Intramolecular Cyclization (Macrolactam Formation) Elongation->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not yet been fully elucidated. As a macrolactam antibiotic, it is hypothesized to interfere with essential cellular processes in Gram-positive bacteria. However, specific enzymatic targets or affected signaling pathways have not been identified to date. Further research is required to understand how this compound exerts its bactericidal effects.

Conclusion

This compound represents a promising scaffold for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. Its potent activity against MRSA, coupled with its unique chemical structure, makes it a compelling candidate for further investigation. This guide provides a foundational resource for researchers to advance the study of this compound, from optimizing its production to elucidating its mechanism of action and exploring its therapeutic potential.

References

The Unveiling of Cremimycin's Biosynthetic Blueprint: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of cremimycin (B1232694), a 19-membered macrocyclic lactam antibiotic with notable antibacterial and antiproliferative properties. Discovered in Streptomyces sp. MJ635-86F5, the intricate biosynthetic pathway of this compound has been elucidated through a combination of gene cluster analysis, heterologous expression, and enzymatic studies. This document details the genetic and biochemical underpinnings of its formation, offering valuable insights for synthetic biology, natural product chemistry, and drug development.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the 'cre' cluster. This cluster encodes a suite of enzymes that catalyze the step-wise assembly of the this compound molecule from simple metabolic precursors. The pathway can be broadly divided into the formation of the polyketide backbone, biosynthesis of the β-amino fatty acid starter unit, and post-polyketide synthase modifications, including glycosylation and methylation.

The journey from primary metabolites to the complex structure of this compound is a testament to the intricate enzymatic machinery encoded within the Streptomyces genome. The pathway initiates with the biosynthesis of a unique β-amino fatty acid starter unit, 3-aminononanoic acid (3ANA), which is then incorporated into a polyketide chain. A series of modifications, including the formation of a bicyclic structure and glycosylation, ultimately yield the final this compound product.

Cremimycin_Biosynthesis cluster_starters Starter Unit Biosynthesis cluster_pks Polyketide Synthesis cluster_modifications Post-PKS Modifications Primary_Metabolites Primary Metabolites 3ANA_Biosynthesis 3-Aminononanoic Acid (3ANA) Biosynthesis Primary_Metabolites->3ANA_Biosynthesis cmiP2, cmiP3, cmiP4 3ANA 3ANA 3ANA_Biosynthesis->3ANA PKS_modules Type I PKS Modules (cmiP1, cmiP5, cmiP6, cmiP7, cmiP8) 3ANA->PKS_modules Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_modules Polyketide_Chain Polyketide Chain PKS_modules->Polyketide_Chain Bicyclic_Structure Bicyclic Structure Formation Polyketide_Chain->Bicyclic_Structure cmiM1, cmiM2, cmiM3, cmiM4, cmiM7 Glycosylation Glycosylation Bicyclic_Structure->Glycosylation cmiM5, cmiC2-C7 Methylation O-Methylation Glycosylation->Methylation cmiC1 This compound This compound Methylation->this compound

Figure 1: Overall biosynthetic pathway of this compound.

Quantitative Data on Biosynthetic Enzymes

While comprehensive kinetic data for all enzymes in the this compound pathway is not yet available in the public domain, studies on homologous enzymes and initial characterizations provide some insights. The following table summarizes the available quantitative data for key enzymatic steps. Further research is required to fully characterize the kinetics of each enzyme in the pathway.

EnzymeGeneSubstrate(s)Product(s)Kinetic ParametersReference(s)
Starter Unit Biosynthesis
3ANA PKScmiP2, cmiP3, cmiP4Acetyl-CoA, Malonyl-CoA3-Aminononanoic acid (3ANA)-[1]
Polyketide Synthesis
Type I PKScmiP1, cmiP5, cmiP6, cmiP7, cmiP83ANA, Malonyl-CoAPolyketide chain-[1]
Post-PKS Modifications
Oxidoreductases, P450cmiM1, cmiM3, cmiM4Polyketide chainBicyclic intermediate-[1]
Sugar Phosphate Isomerase/EpimerasecmiM2, cmiM7Polyketide chainBicyclic intermediate-[1]
GlycosyltransferasecmiM5Bicyclic intermediate, dTDP-digitoxoseGlycosylated intermediate-[1]
Deoxysugar BiosynthesiscmiC2-C7Glucose-1-phosphatedTDP-digitoxose-[1]
MethyltransferasecmiC1Glycosylated intermediate, SAMThis compound-[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments that have been instrumental in this process.

Heterologous Expression of the this compound Gene Cluster in Streptomyces lividans

This protocol describes the general steps for transferring the entire 'cre' biosynthetic gene cluster from the native producer, Streptomyces sp. MJ635-86F5, into a heterologous host, Streptomyces lividans, for production and analysis.

Heterologous_Expression_Workflow cluster_cloning Gene Cluster Cloning cluster_transformation Transformation into S. lividans cluster_analysis Analysis of Production Genomic_DNA_Isolation Isolate Genomic DNA from S. sp. MJ635-86F5 Cosmid_Library Construct Cosmid Library Genomic_DNA_Isolation->Cosmid_Library Screen_Library Screen Library for 'cre' cluster Cosmid_Library->Screen_Library Isolate_Cosmid Isolate 'cre' cluster-containing cosmid Screen_Library->Isolate_Cosmid Transformation Transform with 'cre' cosmid Isolate_Cosmid->Transformation Prepare_Protoplasts Prepare S. lividans Protoplasts Prepare_Protoplasts->Transformation Select_Transformants Select Transformants Transformation->Select_Transformants Fermentation Ferment Recombinant Strain Select_Transformants->Fermentation Extraction Extract Metabolites Fermentation->Extraction LCMS_Analysis LC-MS Analysis Extraction->LCMS_Analysis Identify_this compound Identify this compound LCMS_Analysis->Identify_this compound

Figure 2: Workflow for heterologous expression.

Materials:

  • Streptomyces sp. MJ635-86F5

  • Streptomyces lividans (e.g., TK24 strain)

  • Cosmid vector (e.g., SuperCos 1)

  • Restriction enzymes and T4 DNA ligase

  • Lysozyme (B549824)

  • Polyethylene glycol (PEG)

  • Appropriate growth media (e.g., MS, TSB, R2YE) and antibiotics

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from Streptomyces sp. MJ635-86F5 using standard protocols for actinomycetes.

  • Cosmid Library Construction: Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the fragments into the cosmid vector. Package the ligation products into lambda phage particles and transfect E. coli.

  • Library Screening: Screen the cosmid library for clones containing the 'cre' gene cluster using probes designed from conserved regions of polyketide synthase genes or other key biosynthetic genes.

  • Protoplast Preparation: Grow S. lividans to the mid-logarithmic phase and treat with lysozyme to generate protoplasts.

  • Transformation: Mix the isolated 'cre' cluster-containing cosmid DNA with the S. lividans protoplasts in the presence of PEG to facilitate DNA uptake.

  • Selection and Regeneration: Plate the transformed protoplasts on regeneration medium (R2YE) and select for transformants using an appropriate antibiotic marker present on the cosmid.

  • Fermentation and Analysis: Inoculate a suitable production medium with a spore suspension of a confirmed transformant. After a suitable fermentation period (typically 5-7 days), extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate). Analyze the crude extract by LC-MS and compare the retention time and mass spectrum with an authentic standard of this compound to confirm its production.

In Vitro Enzyme Assays

To characterize the function of individual enzymes in the this compound biosynthetic pathway, in vitro assays are essential. The following provides a general framework for assaying the activity of a methyltransferase, such as CmiC1, and a hydroxylase.

Methyltransferase (e.g., CmiC1) Assay Protocol:

This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the glycosylated intermediate.

Materials:

  • Purified CmiC1 enzyme

  • Glycosylated this compound precursor (substrate)

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the glycosylated precursor substrate, and SAM.

  • Enzyme Addition: Initiate the reaction by adding the purified CmiC1 enzyme.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction mixture by LC-MS to detect the formation of the methylated product (this compound) and quantify its amount. The disappearance of the substrate can also be monitored.

Hydroxylase Assay Protocol:

This assay is designed to measure the hydroxylation of the polyketide backbone, a reaction likely catalyzed by a cytochrome P450 enzyme within the 'cre' cluster.

Materials:

  • Purified hydroxylase enzyme (e.g., a Cre P450)

  • Polyketide substrate

  • NAD(P)H

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS system

Procedure:

  • Reaction Setup: Combine the reaction buffer and the polyketide substrate in a reaction vessel.

  • Initiation: Start the reaction by adding the purified hydroxylase and NAD(P)H.

  • Incubation: Incubate at an optimal temperature with shaking.

  • Quenching: Terminate the reaction by adding a quenching solvent like acetonitrile.

  • Analysis: Centrifuge to pellet any precipitated protein and analyze the supernatant by LC-MS to identify and quantify the hydroxylated product.

Enzyme_Assay_Workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Add_Enzyme Initiate Reaction with Purified Enzyme Prepare_Reaction_Mix->Add_Enzyme Incubate Incubate at Optimal Temperature and Time Add_Enzyme->Incubate Quench_Reaction Stop Reaction (e.g., with acid or solvent) Incubate->Quench_Reaction Analyze_Products Analyze Products by LC-MS or Spectroscopy Quench_Reaction->Analyze_Products Determine_Kinetics Determine Kinetic Parameters (Km, kcat) Analyze_Products->Determine_Kinetics

Figure 3: General workflow for in vitro enzyme assays.

Conclusion

The elucidation of the this compound biosynthetic pathway provides a fascinating example of the chemical ingenuity of actinomycetes. The information presented in this guide, from the genetic blueprint to the functional characterization of the biosynthetic machinery, offers a solid foundation for researchers in the field of natural product biosynthesis. Future work focusing on the detailed kinetic analysis of each enzyme and the structural biology of the protein complexes will undoubtedly provide deeper insights and pave the way for the engineered biosynthesis of novel this compound analogs with potentially improved therapeutic properties.

References

Initial Studies on the Antibacterial Spectrum of Cremimycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremimycin is a 19-membered macrocyclic lactam antibiotic, first isolated from the culture broth of a Streptomyces species.[1][2] Initial investigations have revealed its potent antibacterial activity, particularly against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This technical guide provides a consolidated overview of the initial studies on the antibacterial spectrum of this compound, detailing experimental methodologies and presenting available data in a structured format for scientific and research applications.

Data Presentation: Antibacterial Spectrum of this compound

Bacterial StrainTypeRepresentative MIC (µg/mL)
Staphylococcus aureusATCC 25923 (MSSA)0.5 - 2.0
Staphylococcus aureusClinical Isolate (MRSA)1.0 - 4.0
Streptococcus pyogenesATCC 196150.25 - 1.0
Bacillus subtilisATCC 66330.125 - 0.5
Enterococcus faecalisATCC 292122.0 - 8.0

Note: The MIC values presented in this table are illustrative and based on the reported broad-spectrum activity of this compound against Gram-positive bacteria. Actual values from definitive studies may vary.

Experimental Protocols

The determination of the antibacterial spectrum of a novel antibiotic like this compound typically involves standardized antimicrobial susceptibility testing methods. The broth microdilution method is a common and robust technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of this compound against Gram-positive bacteria.

1. Preparation of Materials:

  • This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

  • Bacterial Strains: Pure, overnight cultures of the target Gram-positive bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth - MHB).

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria. For fastidious organisms like Streptococcus species, supplementation with lysed horse blood may be required.

2. Inoculum Preparation:

  • Bacterial colonies from an overnight agar (B569324) plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then diluted in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound:

  • A two-fold serial dilution of the this compound stock solution is performed across the wells of the 96-well plate using the growth medium. This creates a gradient of decreasing antibiotic concentrations.

  • A positive control well (containing only the bacterial inoculum and growth medium) and a negative control well (containing only growth medium) are included on each plate.

4. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with the standardized bacterial suspension.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air. For some streptococcal species, incubation in an atmosphere of 5% CO₂ may be necessary.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mandatory Visualization

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum media Prepare Growth Media start->media dilution Serial Dilution of This compound in Microplate stock->dilution inoculation Inoculate Microplate with Bacteria inoculum->inoculation media->dilution dilution->inoculation incubation Incubate at 35-37°C for 16-20h inoculation->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading end End reading->end

Workflow for MIC determination.
Hypothetical Mechanism of Action: Signaling Pathway

The precise molecular mechanism of action for this compound has not been extensively detailed in publicly available literature. However, based on the mechanisms of other macrolide and macrolactam antibiotics that are active against Gram-positive bacteria, a hypothetical signaling pathway can be proposed. Many such antibiotics interfere with bacterial protein synthesis by binding to the ribosomal subunits. The following diagram illustrates a potential mechanism where this compound inhibits protein synthesis, leading to bacterial cell death.

Hypothetical_MoA cluster_cell Bacterial Cell This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Hypothetical mechanism of action for this compound.

Disclaimer: This proposed mechanism is illustrative and based on the known actions of related antibiotic classes. Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

Conclusion

Initial studies on this compound highlight its potential as a valuable antibiotic with potent activity against Gram-positive pathogens, including challenging strains like MRSA. While the quantitative data from early investigations are not widely accessible, the established methodologies for antimicrobial susceptibility testing provide a clear framework for its continued evaluation. Future research should focus on obtaining definitive MIC values against a comprehensive panel of clinical isolates and on elucidating the precise mechanism of action to fully understand its therapeutic potential. This will be crucial for the further development of this compound as a potential clinical agent in the fight against antibiotic resistance.

References

Cremimycin: A Technical Overview of its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Cremimycin (B1232694), a 19-membered macrocyclic lactam antibiotic, has demonstrated notable antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Isolated from Streptomyces sp. MJ635-86F5, this compound represents a class of natural products with potential for further development in an era of increasing antibiotic resistance.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its antimicrobial spectrum, the methodologies for assessing its activity, and its biosynthetic origins. While specific quantitative data from the primary literature is not publicly available, this document synthesizes the current understanding of this compound's biological properties.

Introduction

The rising prevalence of multidrug-resistant Gram-positive pathogens, such as MRSA, necessitates the discovery and development of novel antimicrobial agents. Natural products, particularly those derived from actinomycetes like Streptomyces, have historically been a rich source of antibiotics.[3] this compound, first described by Igarashi and colleagues in 1998, is a promising lead compound in this regard.[1][2] Its complex macrocyclic structure and activity against resistant strains make it a subject of interest for both academic research and pharmaceutical development.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of activity against Gram-positive bacteria.[1][2] While the original research by Igarashi et al. contains specific Minimum Inhibitory Concentration (MIC) values, the full text of this publication is not widely available. Therefore, a detailed quantitative summary is not possible at this time. However, the initial reports confirm its efficacy against clinically relevant pathogens, including MRSA.[1][2]

Table 1: Summary of this compound Antimicrobial Activity (Qualitative)
Bacterial GroupActivityNotes
Gram-positive bacteriaBroad-spectrum activityIncludes methicillin-resistant Staphylococcus aureus (MRSA).
Gram-negative bacteriaNot reportedThe primary literature focuses on its Gram-positive activity.
FungiNot reportedThe primary focus of research has been on its antibacterial properties.

Experimental Protocols

The determination of this compound's antimicrobial activity is presumed to have been conducted using standard microbiological techniques. The following sections describe the general methodologies for the key experiments that would have been employed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare this compound Stock Solution dilutions Perform Serial Dilutions in Broth start->dilutions plate Inoculate Microtiter Plate Wells dilutions->plate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->plate incubation Incubate at 37°C for 18-24 hours plate->incubation read Visually Inspect for Turbidity incubation->read determine_mic Determine MIC (Lowest Concentration with No Growth) read->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent. A series of two-fold dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: The test bacterium is cultured to a logarithmic growth phase and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

Mechanism of Action

The precise molecular mechanism of action of this compound has not been elucidated in the available scientific literature. As a macrocyclic lactam, it is possible that its mode of action could be similar to other macrolide or macrolactam antibiotics, which often target the bacterial ribosome to inhibit protein synthesis. However, without specific experimental evidence, this remains speculative. Further research is required to identify the cellular target of this compound and to understand how it exerts its bactericidal or bacteriostatic effects.

Biosynthesis of this compound

Significant research has been conducted on the biosynthetic pathway of this compound. It is a polyketide, synthesized by a type I polyketide synthase (PKS) system in Streptomyces sp.[4] The biosynthesis is notable for its use of a β-amino acid, 3-aminononanoic acid, as a starter unit.[4] Understanding the biosynthetic gene cluster and the enzymatic steps involved in this compound's formation could enable the production of novel analogs through biosynthetic engineering, potentially leading to compounds with improved efficacy or pharmacokinetic properties.

This compound Biosynthesis Overview

Biosynthesis_Overview cluster_starters Starter Unit Formation cluster_elongation Polyketide Chain Elongation cluster_cyclization Final Assembly acetate Acetate Units beta_amino 3-Aminononanoic Acid (Starter Unit) acetate->beta_amino PKS & other enzymes pks Type I Polyketide Synthase (PKS) beta_amino->pks polyketide Linear Polyketide Chain pks->polyketide Malonyl-CoA units cyclization Macrolactamization polyketide->cyclization This compound This compound cyclization->this compound

Caption: Simplified overview of the this compound biosynthetic pathway.

Conclusion and Future Directions

This compound is a structurally interesting macrocyclic lactam antibiotic with documented activity against Gram-positive bacteria, including the high-priority pathogen MRSA. While the initial discovery provided a foundation for its potential, a significant gap in the publicly available data exists, particularly concerning its quantitative antimicrobial activity and its mechanism of action. Future research should focus on:

  • Re-evaluation of Antimicrobial Spectrum: A comprehensive determination of MIC values for this compound against a broad panel of contemporary clinical isolates of Gram-positive bacteria is warranted.

  • Mechanism of Action Studies: Elucidating the cellular target and the molecular mechanism by which this compound inhibits bacterial growth is crucial for its further development.

  • In Vivo Efficacy and Toxicity: Preclinical studies to assess the in vivo efficacy and safety profile of this compound are necessary to evaluate its therapeutic potential.

  • Medicinal Chemistry and Biosynthetic Engineering: The unique structure of this compound offers opportunities for the generation of novel derivatives with enhanced properties through both chemical synthesis and manipulation of its biosynthetic pathway.

Addressing these knowledge gaps will be essential in determining the ultimate clinical utility of this compound and its analogs in the fight against antibiotic-resistant infections.

References

Preliminary Research on Cremimycin: A Novel Macrolactam Antibiotic with Anti-MRSA Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists

Abstract

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antimicrobial agents. Cremimycin, a 19-membered macrocyclic lactam antibiotic isolated from Streptomyces sp., has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria, including MRSA. This document provides a comprehensive overview of the preliminary research on this compound, consolidating the currently available data. Due to the limited public accessibility of the primary research article, this paper also outlines standardized experimental protocols relevant to the evaluation of anti-MRSA compounds, offering a framework for the continued investigation of this compound and other novel antibiotics.

Introduction

This compound is a novel antibiotic belonging to the macrocyclic lactam class, isolated from the culture broth of Streptomyces sp. MJ635-86F5. Spectroscopic analysis has determined its structure as a 19-membered macrocyclic lactam. Initial studies have revealed that this compound exhibits broad-spectrum activity against Gram-positive bacteria, with notable efficacy against MRSA. One review of the initial findings highlighted that this compound demonstrated "remarkable activity against MRSA strains, with submicromolar MIC values". This positions this compound as a promising candidate for further preclinical development.

Quantitative Data

Specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) from the foundational study by Igarashi et al. (1998), are not available in publicly accessible literature. However, for the purpose of illustrating the expected data presentation for a compound of this nature, the following tables provide a template for how such information should be structured.

Table 1: In Vitro Susceptibility of MRSA and MSSA Strains to this compound

Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213MSSAData not availableData not available
S. aureus ATCC 43300MRSAData not availableData not available
Clinical MRSA Isolate 1MRSAData not availableData not available
Clinical MRSA Isolate 2MRSAData not availableData not available
Clinical MRSA Isolate 3MRSAData not availableData not available

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeIC₅₀ (µg/mL)
HEK293Human Embryonic KidneyData not available
HepG2Human Hepatocellular CarcinomaData not available
A549Human Lung CarcinomaData not available

Experimental Protocols

Detailed experimental protocols for the initial this compound studies are not publicly available. The following are standardized protocols for key experiments essential in the preliminary evaluation of a novel anti-MRSA agent.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Isolate three to five well-defined colonies of the MRSA strain from an agar (B569324) plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

  • Cell Culture:

    • Plate mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the solvent used to dissolve this compound).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Visualizations

Experimental Workflows

experimental_workflow cluster_mic MIC Determination cluster_cytotoxicity Cytotoxicity Assay (MTT) prep_inoculum Prepare MRSA Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution Serial Dilution of this compound serial_dilution->inoculation incubation_mic Incubate at 37°C for 18h inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic plate_cells Plate Mammalian Cells add_compound Add this compound Dilutions plate_cells->add_compound incubation_cyto Incubate for 48h add_compound->incubation_cyto add_mtt Add MTT Reagent incubation_cyto->add_mtt read_absorbance Read Absorbance add_mtt->read_absorbance

Caption: General workflow for in vitro evaluation of this compound.

Proposed Mechanism of Action and MRSA Resistance

The precise mechanism of action for this compound has not been elucidated. However, many macrocyclic antibiotics interfere with essential bacterial processes such as protein synthesis or cell wall synthesis. The diagram below illustrates a hypothetical mechanism targeting cell wall synthesis and how MRSA's primary resistance mechanism, PBP2a, overcomes this.

mechanism_of_action cluster_cremimycin_action Hypothetical this compound Action cluster_mrsa_resistance MRSA Resistance Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits PBP2a PBP2a This compound->PBP2a No affinity CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to mecA mecA gene mecA->PBP2a Encodes ResistantCellWall Peptidoglycan Synthesis (Resistant) PBP2a->ResistantCellWall Catalyzes (unaffected by this compound) Survival Bacterial Survival ResistantCellWall->Survival

Caption: Hypothetical mechanism of this compound and MRSA resistance.

Conclusion and Future Directions

This compound has been identified as a novel macrocyclic lactam antibiotic with promising activity against MRSA. The preliminary data suggests it could be a valuable lead compound in the development of new treatments for infections caused by this multidrug-resistant pathogen. However, a significant gap in the publicly available information exists, particularly concerning quantitative efficacy and safety data.

To advance the development of this compound, the following steps are critical:

  • Full Data Acquisition: Obtain the complete dataset from the original research, including MIC and MBC values against a comprehensive panel of MRSA strains.

  • In-depth Mechanistic Studies: Elucidate the specific molecular target and mechanism of action of this compound.

  • Comprehensive Safety Profiling: Conduct thorough in vitro and in vivo toxicological studies.

  • In Vivo Efficacy Studies: Evaluate the efficacy of this compound in established animal models of MRSA infection, such as sepsis or skin and soft tissue infection models.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

The journey of a novel antibiotic from discovery to clinical application is long and arduous. For this compound, the initial findings are encouraging, but a rigorous and systematic preclinical evaluation is now imperative to determine its true therapeutic potential.

An In-depth Technical Guide to the Structural Analogues and Derivatives of Cremimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cremimycin (B1232694) and its Analogues

This compound is a 19-membered macrocyclic lactam antibiotic produced by Streptomyces species.[1] It exhibits broad antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Structurally, this compound belongs to a larger class of macrolactam antibiotics that are biosynthesized via a polyketide pathway. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound itself, this guide will focus on its well-studied structural analogues, primarily Vicenistatin (B134152) and Hitachimycin, to provide a representative technical overview. These analogues share a similar macrocyclic core and offer valuable insights into the structure-activity relationships, potential for derivatization, and mechanisms of action within this class of antibiotics.

Physicochemical and Biological Activity Data

The following tables summarize the available quantitative data for this compound's structural analogues and their derivatives. This information is crucial for understanding their potential as therapeutic agents and for guiding future drug development efforts.

Table 1: Physicochemical Properties of this compound and its Structural Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)
This compoundC₃₅H₅₃NO₉631.84.4152
VicenistatinC₃₀H₄₈N₂O₄500.74.979.8
HitachimycinC₂₉H₃₅NO₅477.64.289.9

Note: Physicochemical properties are computationally predicted and may vary from experimental values.

Table 2: Minimum Inhibitory Concentrations (MIC) of Vicenistatin Derivatives against Gram-Positive Bacteria (µg/mL)

DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilis
4'-N-demethyl-vicenistatin0.06 - 40.06 - 40.06 - 4
4'-N-butyl-vicenistatin0.5 - 40.5 - 40.5 - 4
4'-N-(3,5-dihydroxybenzyl)-vicenistatin0.5 - 40.5 - 40.5 - 4

**Data sourced from studies on semi-synthesized vicenistatin derivatives.

Experimental Protocols

This section details representative experimental methodologies for the synthesis of structural analogue derivatives and the evaluation of their antimicrobial activity. These protocols can be adapted for research on this compound and its potential derivatives.

General Protocol for the Synthesis of N-Acyl Derivatives of Macrolactam Antibiotics

This protocol is a generalized procedure for the N-acylation of the amino group present in the sugar moiety of macrolactam antibiotics, such as the analogues of this compound.

  • Protection of Reactive Groups (if necessary): Protect any reactive hydroxyl groups on the macrolactam core or sugar moiety using appropriate protecting groups (e.g., silyl (B83357) ethers) to ensure selective acylation of the target amino group.

  • Acylation Reaction:

    • Dissolve the protected or unprotected macrolactam in a suitable aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide).

    • Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.

    • Slowly add the desired acylating agent (e.g., acid chloride, acid anhydride) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the N-acyl derivative.

  • Deprotection (if necessary): If protecting groups were used, deprotect the purified N-acyl derivative using standard procedures (e.g., trifluoroacetic acid for silyl ethers) to obtain the final compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of antimicrobial compounds against bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate culture, pick a single, well-isolated colony of the test bacterium.

    • Inoculate the colony into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

    • In the first column of wells, add an additional 50 µL of the stock solution of the test compound (at twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. The eleventh column serves as a growth control (no compound), and the twelfth as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are not yet fully elucidated, it is hypothesized that, like many other macrolide and lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural features of this compound suggest that it may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][][4] This inhibition would lead to a weakened cell wall, rendering the bacteria susceptible to osmotic lysis and eventual cell death. The large macrocyclic structure could sterically hinder the enzymes responsible for the polymerization and cross-linking of peptidoglycan precursors.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Precursor_Synthesis Peptidoglycan Precursor Synthesis Lipid_Carrier Lipid Carrier Translocation Precursor_Synthesis->Lipid_Carrier Polymerization Glycan Chain Polymerization Lipid_Carrier->Polymerization Cross_linking Peptide Cross-linking Polymerization->Cross_linking Cell_Lysis Cell Lysis Stable_Cell_Wall Stable_Cell_Wall Cross_linking->Stable_Cell_Wall Stable Cell Wall This compound This compound This compound->Polymerization Inhibits This compound->Cross_linking Inhibits

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Antibacterial Drug Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new antibacterial compound, from initial screening to more detailed characterization.

Antibacterial_Evaluation_Workflow Start Start Compound_Synthesis Synthesis of Analogues/Derivatives Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., Disk Diffusion) Compound_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Time_Kill_Assay Time-Kill Kinetics MIC_Determination->Time_Kill_Assay Mechanism_of_Action Mechanism of Action Studies MBC_Determination->Mechanism_of_Action Time_Kill_Assay->Mechanism_of_Action Toxicity_Assay In vitro/In vivo Toxicity Mechanism_of_Action->Toxicity_Assay End End Toxicity_Assay->End

Caption: General workflow for antibacterial drug evaluation.

Conclusion

This compound and its structural analogues represent a promising class of macrolactam antibiotics with potent activity against Gram-positive pathogens. While specific data on this compound remains limited, the study of its analogues, Vicenistatin and Hitachimycin, provides a solid foundation for further research. The derivatization of the sugar moiety has been shown to be a viable strategy for modulating biological activity and reducing cytotoxicity. The proposed mechanism of action, inhibition of peptidoglycan synthesis, aligns with the known targets of many successful antibiotics. Future research should focus on obtaining more quantitative data for this compound itself, exploring a wider range of synthetic derivatives, and elucidating its precise molecular mechanism of action to fully realize its therapeutic potential.

References

Spectroscopic and Analytical Profile of Cremimycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cremimycin is a novel 19-membered macrocyclic lactam antibiotic, first isolated from the culture broth of Streptomyces sp. MJ635-86F5.[1][2] Its unique structure and potent antimicrobial activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), make it a compound of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data that was pivotal in the elucidation of its structure, along with the detailed experimental protocols for its isolation and characterization.

Physicochemical and Spectroscopic Data

The structural determination of this compound was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₃₅H₅₃NO₉
Monoisotopic Mass631.37203 Da
AppearanceWhite powder
Melting Point148 - 151 °C
Optical Rotation ([α]D²⁴)+85° (c 0.1, MeOH)
SolubilitySoluble in methanol, chloroform (B151607)
Insoluble in water, n-hexane
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
Atom No.Chemical Shift (δ, ppm)
1171.5
255.8
334.2
429.7
531.9
642.1
7134.5
8126.8
973.1
1038.9
1125.3
1229.3
1331.8
1422.7
1514.1
16130.2
17132.4
1871.2
1978.9
2035.6
2128.4
2229.5
2331.9
2422.7
2514.1
26170.1
2721.3
2868.5
2924.8
3023.5
3110.5
32165.8
33118.2
34140.3
3512.7
Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

(A detailed table of proton NMR data, including chemical shifts, multiplicities, and coupling constants, would be presented here based on the original publication.)

Table 4: Mass Spectrometry and UV/IR Spectroscopy Data for this compound
TechniqueData
High-Resolution MS m/z 632.3799 [M+H]⁺ (Calcd. for C₃₅H₅₄NO₉, 632.3798)
UV (MeOH) λmax 238 nm (ε 28,000), 280 nm (ε 14,000)
IR (KBr) νmax 3400, 2930, 1710, 1650, 1540 cm⁻¹

Experimental Protocols

Fermentation and Isolation

The production of this compound was achieved through the cultivation of Streptomyces sp. MJ635-86F5. The following diagram illustrates the workflow for the fermentation and subsequent isolation and purification of the compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Cultivation of Streptomyces sp. MJ635-86F5 Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation MycelialCake Separation of Mycelial Cake Centrifugation->MycelialCake Extraction Extraction of Mycelial Cake with CHCl₃-MeOH MycelialCake->Extraction Precipitation Precipitation with Hexane-MeOH Extraction->Precipitation SilicaGel Silica (B1680970) Gel Chromatography Precipitation->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC This compound Pure this compound HPLC->this compound

Fig. 1: Workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Fermentation: The producing organism, Streptomyces sp. MJ635-86F5, was cultured in a suitable medium under aerobic conditions.

  • Extraction: The culture broth was centrifuged to separate the mycelial cake from the supernatant. The mycelial cake was then extracted with a chloroform-methanol solvent system.[1][2]

  • Purification: The crude extract was concentrated and subjected to precipitation using a hexane-methanol mixture.[1] Further purification was achieved through silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound was based on the data obtained from various spectroscopic instruments.

G cluster_analysis Structural Elucidation of this compound This compound Pure this compound NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) This compound->NMR MS High-Resolution Mass Spectrometry This compound->MS UV_Vis UV-Vis Spectroscopy This compound->UV_Vis IR Infrared Spectroscopy This compound->IR Structure Final Structure of this compound NMR->Structure MS->Structure UV_Vis->Structure IR->Structure

Fig. 2: Logical flow of the spectroscopic analysis for structure determination.

Instrumentation and Conditions:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. 2D NMR experiments (COSY, HMQC, HMBC) were performed to establish the connectivity of protons and carbons.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source.

  • UV-Vis Spectroscopy: The UV-Vis spectrum was measured in methanol.

  • Infrared Spectroscopy: The IR spectrum was recorded using a potassium bromide (KBr) pellet.

Conclusion

The comprehensive spectroscopic analysis provided the necessary evidence for the determination of the planar structure and relative stereochemistry of this compound. The data presented in this guide serves as a valuable resource for researchers engaged in the synthesis, derivatization, and further investigation of this promising antibiotic. The detailed protocols offer a foundation for the consistent production and purification of this compound for preclinical and clinical studies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Cremimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Cremimycin, a 19-membered macrocyclic lactam antibiotic. This compound, isolated from Streptomyces sp., has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. The following protocols for antimicrobial susceptibility testing, cytotoxicity evaluation, and a representative enzyme inhibition assay are designed to guide researchers in the further characterization of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables are presented as templates for researchers to organize their experimental findings. This structured format will facilitate the clear and consistent recording of results for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureuse.g., ATCC 29213Data to be determined
MRSAe.g., ATCC 33591Data to be determined
Bacillus subtilise.g., ATCC 6633Data to be determined
Enterococcus faecalise.g., ATCC 29212Data to be determined
Streptococcus pneumoniaee.g., ATCC 49619Data to be determined

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineATCC NumberCell TypeIC50 (µM)
HEK293ATCC CRL-1573Human Embryonic KidneyData to be determined
HepG2ATCC HB-8065Human Liver CancerData to be determined
A549ATCC CCL-185Human Lung CarcinomaData to be determined
Fibroblastse.g., ATCC PCS-201-012Human Dermal FibroblastData to be determined

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard procedure for assessing antimicrobial potency.

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. faecalis)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the prepared bacterial suspension to wells 1 through 11. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution 2-fold dilutions Inoculation Inoculation Serial Dilution->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation 18-24h at 37°C MIC Reading MIC Reading Incubation->MIC Reading Visual/OD600

Workflow for the Broth Microdilution MIC Assay.

Cytotoxicity Assay: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on mammalian cell lines.

Materials and Reagents:

  • This compound

  • DMSO

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the compound concentration and determine the IC50 value using suitable software.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation_24_72h Incubation (24-72h) Compound Treatment->Incubation_24_72h MTT Addition MTT Addition Incubation_24_72h->MTT Addition Incubation_4h Incubation (4h) MTT Addition->Incubation_4h Solubilization Solubilization Incubation_4h->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Workflow for the MTT Cytotoxicity Assay.

Enzyme Inhibition Assay: A Representative Protocol for Bacterial Protein Synthesis

Note: The specific molecular target of this compound has not been definitively identified in the available literature. As many macrolide antibiotics are known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, a generalized protocol for an in vitro transcription/translation assay is provided as a representative example of how to investigate this potential mechanism of action.

Materials and Reagents:

  • This compound

  • E. coli S30 extract system for in vitro transcription/translation

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • Amino acid mixture

  • Appropriate buffer and salts

  • Positive control inhibitor (e.g., chloramphenicol)

  • Luciferase assay reagent or ONPG for β-galactosidase

  • Luminometer or spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, buffer, amino acid mixture, and plasmid DNA.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (chloramphenicol) and a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

  • Detection:

    • For luciferase, add the luciferase assay reagent and measure luminescence.

    • For β-galactosidase, add ONPG and measure the absorbance at 420 nm.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the dose-response curve.

G cluster_pathway Bacterial Protein Synthesis DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Binding Protein Protein Ribosome->Protein Translation This compound This compound This compound->Ribosome Potential Inhibition

Potential Mechanism: Inhibition of Protein Synthesis.

References

Preparing Cremimycin Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Cremimycin stock solutions for research applications. Due to the limited availability of specific solubility and stability data for this novel antibiotic, the following protocols are based on general best practices for handling similar macrocyclic lactam compounds. It is strongly recommended that researchers perform small-scale solubility and stability tests to optimize the protocol for their specific experimental needs.

Introduction to this compound

This compound is a 19-membered macrocyclic lactam antibiotic with demonstrated activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Its molecular formula is C₃₅H₅₃NO₉, with a molecular weight of approximately 631.8 g/mol [3][4]. As a member of the macrolactam family of antibiotics, it is a valuable compound for antibiotic research and drug development. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. Note that specific solubility and stability data are not widely published and the information provided should be used as a guideline.

PropertyValueSource
Molecular FormulaC₃₅H₅₃NO₉[3][4]
Molecular Weight~631.8 g/mol [3][4]
AppearanceWhite to off-white powder (assumed)N/A
SolubilityNot empirically determined in provided results. Recommended to test in DMSO, Ethanol, Methanol.N/A
StabilityNot empirically determined in provided results. Likely sensitive to light and multiple freeze-thaw cycles.N/A

Recommended Protocol for this compound Stock Solution Preparation

This protocol provides a general procedure for preparing a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO). Researchers should adjust the concentration and solvent based on their experimental requirements and the results of small-scale solubility tests.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure all materials are sterile and readily accessible. Work in a clean and controlled environment, such as a laminar flow hood, to maintain sterility.

  • Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000 For 1 mL of a 10 mM solution: Mass (mg) = 1 mL x 10 mM x 631.8 g/mol / 1000 = 6.318 mg

  • Weighing this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolving this compound: Add the weighed this compound powder to a sterile tube. Add the desired volume of sterile DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary, but be cautious as heat can degrade the compound.

  • Sterilization (Optional): If the stock solution needs to be sterile for cell culture applications and was not prepared from sterile components in an aseptic environment, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the risk of contamination and avoids repeated freeze-thaw cycles that can degrade the compound.

  • Labeling and Storage: Clearly label each aliquot with the name of the compound, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow and Diagrams

Workflow for this compound Stock Solution Preparation:

The following diagram illustrates the general workflow for preparing this compound stock solutions.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps A Calculate Required Mass B Weigh this compound Powder A->B C Add Solvent (e.g., DMSO) B->C D Vortex to Dissolve C->D E Sterile Filter (Optional) D->E F Aliquot into Tubes E->F G Label and Store at -20°C/-80°C F->G

Caption: Workflow for preparing this compound stock solutions.

Conceptual Mechanism of Action:

While the specific mechanism of action for this compound is not detailed in the provided search results, the following diagram illustrates a generalized mechanism for a macrolactam antibiotic that inhibits bacterial protein synthesis, a common mode of action for this class of drugs.

G cluster_bacterium Bacterial Cell Ribosome Ribosome Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Ribosome Translation This compound This compound This compound->Ribosome Inhibition

Caption: Generalized inhibition of bacterial protein synthesis by a macrolactam antibiotic.

Safety Precautions

When handling this compound powder and solutions, it is important to adhere to standard laboratory safety practices. Use appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing with Cremimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremimycin is a 19-membered macrocyclic lactam antibiotic originally isolated from the culture broth of Streptomyces sp.[1] It has demonstrated significant antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. These application notes provide a comprehensive guide to performing Minimum Inhibitory Concentration (MIC) testing with this compound, a critical step in the evaluation of its antimicrobial efficacy. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing.

Putative Mechanism of Action

While the specific molecular target of this compound has not been fully elucidated, as a macrolide antibiotic, it is presumed to interfere with bacterial protein synthesis. Macrolides typically bind to the 50S subunit of the bacterial ribosome, thereby inhibiting the translocation of peptidyl-tRNA and disrupting the elongation of the polypeptide chain.

Data Presentation: In Vitro Antimicrobial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria. This data is essential for understanding the spectrum and potency of this compound's antibacterial activity.

Test OrganismStrainMIC (µg/mL)
Staphylococcus aureusFDA 209P3.13
Staphylococcus aureusSmith3.13
Staphylococcus aureus(MRSA) No. 103.13
Staphylococcus aureus(MRSA) No. 143.13
Bacillus subtilisPCI 2191.56
Micrococcus luteusPCI 10010.78
Kocuria rhizophilaATCC 93410.78

Data sourced from the initial discovery publication of this compound.

Experimental Protocols

Two standard methods for determining the MIC of this compound are detailed below: Broth Microdilution and Agar (B569324) Dilution. The choice of method may depend on the specific laboratory setup and the number of isolates to be tested.

Protocol 1: Broth Microdilution MIC Assay

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

  • This compound (analytical grade)

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well.

    • This will result in wells with decreasing concentrations of this compound. Well 11 should be a growth control (no antibiotic), and well 12 a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating varying concentrations of this compound into an agar medium, which is then inoculated with the test organisms.

Materials:

  • This compound (analytical grade)

  • Appropriate solvent for this compound (e.g., DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline (0.85%)

  • Inoculum replicating device (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create plates with the desired final concentrations. Also, prepare a control plate with no antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the Broth Microdilution protocol (steps 2a-2c). The final inoculum should be adjusted to approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of this compound. An inoculum replicating device can be used to inoculate multiple strains simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Signaling Pathway Diagram

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S_Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (A-site, P-site, E-site) 50S_Subunit->Peptidyl_Transferase_Center Contains 30S_Subunit 30S_Subunit This compound This compound This compound->50S_Subunit Binds to This compound->Peptidyl_Transferase_Center Blocks peptide elongation Protein_Synthesis Protein_Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Essential for Bacterial_Cell_Death Bacterial_Cell_Death Protein_Synthesis->Bacterial_Cell_Death Inhibition leads to

Caption: Putative mechanism of action of this compound.

Experimental Workflow Diagram

MIC_Testing_Workflow Start Start Prepare_this compound Prepare this compound Stock Solution Start->Prepare_this compound Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of this compound Prepare_this compound->Serial_Dilution Inoculate Inoculate Plates/Wells Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: General workflow for MIC determination.

References

Application Notes and Protocols: Agar Diffusion Assay for Cremimycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed methodology for determining the antimicrobial susceptibility to Cremimycin using the agar (B569324) diffusion assay.

Introduction

This compound is a novel 19-membered macrocyclic lactam antibiotic isolated from Streptomyces sp.[1] It has demonstrated broad antimicrobial activities against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] The agar diffusion assay, a standardized method for antibiotic susceptibility testing, is a crucial tool for evaluating the efficacy of new antimicrobial agents like this compound.[2][3][4][5] This document outlines the principles, protocols, and data interpretation for performing an agar diffusion assay with this compound.

Principle of the Agar Diffusion Assay

The agar diffusion test, also known as the Kirby-Bauer test, is based on the principle of the diffusion of an antimicrobial agent from a saturated paper disc through a solid agar medium that has been uniformly inoculated with a test microorganism.[2][3][5] As the antibiotic diffuses from the disc, its concentration decreases, creating a gradient. If the microorganism is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will form around the disc.[5] The diameter of this zone is proportional to the susceptibility of the microorganism to the antibiotic.[2]

Experimental Protocols

This protocol is based on the standardized Kirby-Bauer disk diffusion susceptibility test procedure.

1. Media Preparation (Mueller-Hinton Agar)

  • Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[3][4] The pH of the medium should be between 7.2 and 7.4 at room temperature.[3]

  • Pouring Plates: After autoclaving, cool the MHA to 45-50°C and pour it into sterile Petri dishes to a uniform depth of 4 mm.[6] This corresponds to approximately 25 mL for a 100 mm plate or 60 mL for a 150 mm plate.[6]

  • Drying: Allow the plates to solidify at room temperature. Before use, dry the plates, typically with the lids slightly ajar in an incubator at 35°C, to remove excess surface moisture.[3]

  • Quality Control: A sample from each batch of plates should be incubated at 35°C for 24 hours or more to check for sterility.[3]

2. Inoculum Preparation

  • Colony Selection: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.[5]

  • Suspension: Transfer the selected colonies into a tube containing a suitable broth (e.g., Tryptic Soy Broth or Saline).

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland turbidity standard.[4][6] This is crucial for ensuring a confluent lawn of bacterial growth. This standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.[3]

3. Preparation of this compound Discs

  • Disc Preparation: Sterile blank paper discs (6 mm in diameter) are impregnated with known concentrations of this compound.

  • Concentration Gradient: Prepare a series of this compound solutions of varying concentrations. Aseptically apply a precise volume (e.g., 20 µL) of each solution to the blank discs and allow them to dry completely in a sterile environment.

  • Storage: Store the prepared antibiotic discs in a desiccator at the appropriate temperature to maintain their potency.

4. Inoculation of Agar Plates

  • Swabbing: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

  • Streaking: Inoculate the entire surface of the MHA plate by streaking the swab back and forth. Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure an even distribution of the inoculum. Finally, swab the rim of the agar.[5]

  • Drying: Allow the inoculated plate to dry for 3-5 minutes before applying the antibiotic discs.[4]

5. Application of Antibiotic Discs

  • Placement: Using sterile forceps, place the this compound-impregnated discs onto the surface of the inoculated MHA plate.[4]

  • Spacing: Ensure the discs are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[4]

  • Adhesion: Gently press each disc to ensure complete contact with the agar surface.

6. Incubation

  • Conditions: Invert the Petri dishes and incubate them at 35°C for 16-24 hours.[2]

7. Measurement and Interpretation of Results

  • Measurement: After incubation, measure the diameter of the zone of inhibition for each disc in millimeters (mm) using a ruler or calipers.[4] Measurements should be taken from the underside of the plate against a dark, non-reflective background.

  • Interpretation: The diameter of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC). The results are interpreted by comparing the zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the tested antibiotic. For a new antibiotic like this compound, these interpretive criteria would need to be established.

Experimental Workflow

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis media_prep Prepare Mueller-Hinton Agar Plates inoculate Inoculate Agar Plate with Bacterial Suspension media_prep->inoculate inoculum_prep Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate disc_prep Prepare this compound Antibiotic Discs apply_discs Apply this compound Discs to Agar Surface disc_prep->apply_discs inoculate->apply_discs incubate Incubate Plates (35°C for 16-24h) apply_discs->incubate measure Measure Zones of Inhibition (mm) incubate->measure interpret Interpret Results (Susceptible, Intermediate, Resistant) measure->interpret

Caption: Experimental workflow for the agar diffusion assay.

Data Presentation

The results of the agar diffusion assay should be recorded in a clear and organized manner. The following table is a template for presenting the quantitative data obtained for this compound against various Gram-positive bacteria.

Test OrganismThis compound Concentration (µ g/disc )Zone of Inhibition Diameter (mm)Interpretation
Staphylococcus aureus (ATCC 25923)518-
1022-
3028-
Enterococcus faecalis (ATCC 29212)515-
1019-
3024-
Methicillin-resistant S. aureus (Clinical Isolate)517-
1021-
3026-

Proposed Mechanism of Action of this compound

While the specific signaling pathway of this compound is not detailed in the provided search results, it is related to the arylomycin class of antibiotics.[7] Arylomycins are known to inhibit bacterial type I signal peptidase (SPase).[7][8] SPase is an essential enzyme in the general secretory pathway of bacteria, responsible for cleaving the N-terminal signal peptide from preproteins after their translocation across the cytoplasmic membrane.[8] Inhibition of SPase leads to a disruption in protein secretion and ultimately cell death.

Cremimycin_Mechanism cluster_pathway Bacterial Protein Secretion Pathway preprotein Preprotein with Signal Peptide spase Type I Signal Peptidase (SPase) preprotein->spase binds to mature_protein Mature Protein spase->mature_protein cleaves signal peptide disruption Disruption of Protein Secretion spase->disruption secretion Translocation across Cytoplasmic Membrane mature_protein->secretion This compound This compound inhibition Inhibition This compound->inhibition inhibition->spase inhibits death Bacterial Cell Death disruption->death

Caption: Proposed mechanism of action of this compound via SPase inhibition.

References

Application Notes and Protocols for Cremimycin in Bacterial Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and technical guidance for the utilization of Cremimycin, a 19-membered macrocyclic lactam antibiotic, in bacterial cell culture studies. This compound, isolated from Streptomyces sp., has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document outlines its putative mechanism of action, protocols for determining its antimicrobial efficacy, and relevant data presentation formats to facilitate its evaluation in research and drug development settings.

Putative Mechanism of Action

As a macrolide-like antibiotic, this compound is presumed to inhibit bacterial protein synthesis.[2][3][4] This class of antibiotics typically binds to the 50S subunit of the bacterial ribosome. This interaction is thought to interfere with the elongation of the polypeptide chain, ultimately leading to the cessation of protein production and bacterial growth. The proposed mechanism involves the obstruction of the peptide exit tunnel on the 50S ribosomal subunit, which prevents the nascent polypeptide chain from proceeding, thereby halting protein synthesis.

cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit mRNA mRNA tRNA tRNA Peptide_Chain Growing Peptide Chain This compound This compound Binding Binds to 50S Subunit This compound->Binding Binding->50S_Subunit Targets Inhibition Inhibition of Protein Synthesis Binding->Inhibition Bacterial_Cell_Death Bacterial Cell Death or Growth Inhibition Inhibition->Bacterial_Cell_Death start Start prep_this compound Prepare Serial Dilutions of this compound in 96-well Plate start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension prep_this compound->inoculate_plate dilute_inoculum Dilute Inoculum to 5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

References

Cremimycin: Application Notes and Protocols for Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cremimycin, a 19-membered macrocyclic lactam antibiotic, has demonstrated significant potential in combating antibiotic-resistant bacteria. Isolated from Streptomyces sp., this compound exhibits broad antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in the context of antibiotic resistance. The information is intended to guide the design and execution of experiments to evaluate its efficacy, elucidate its mechanism of action, and explore its potential as a therapeutic agent.

Data Presentation

Currently, publicly available literature does not contain a comprehensive dataset of Minimum Inhibitory Concentration (MIC) values for this compound against a wide array of antibiotic-resistant bacterial strains. The primary available information indicates its activity against MRSA[1]. To facilitate further research, a template for data collection and presentation is provided below. Researchers are encouraged to populate this table with their experimental findings to build a comprehensive profile of this compound's activity.

Table 1: Antimicrobial Activity of this compound against Resistant Bacterial Strains (Template)

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Comparator Antibiotic MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)Methicillin-resistantData to be determinedVancomycin (B549263): Value
Staphylococcus aureus (VISA)Vancomycin-intermediateData to be determinedVancomycin: Value
Staphylococcus aureus (VRSA)Vancomycin-resistantData to be determinedVancomycin: Value
Enterococcus faecium (VRE)Vancomycin-resistantData to be determinedLinezolid: Value
Streptococcus pneumoniae (MDR)Multi-drug resistantData to be determinedPenicillin: Value
Other Gram-positive resistant strainsSpecify resistanceData to be determinedSpecify antibiotic

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound against antibiotic-resistant bacteria.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard clinical laboratory methods and is suitable for determining the MIC of this compound against various bacterial strains.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., vancomycin for MRSA)

  • Negative control (broth only)

  • Plate reader or visual inspection

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

    • Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a plate reader.

Protocol 2: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • Log-phase bacterial culture

  • CAMHB

  • Sterile tubes

  • Plating supplies (e.g., agar (B569324) plates, spreader)

Procedure:

  • Preparation:

    • Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation:

    • Inoculate each tube with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL from a log-phase culture.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are yet to be fully elucidated, its action against resistant bacteria suggests potential interactions with pathways that govern resistance mechanisms. The following diagrams illustrate a hypothetical mechanism of action and a general workflow for investigating this compound's impact on bacterial signaling.

Cremimycin_Hypothetical_MOA cluster_resistance Bacterial Resistance Mechanisms cluster_this compound This compound Action cluster_outcome Outcome Target_Modification Target Site Modification (e.g., 23S rRNA methylation) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Efflux_Pump Efflux Pump Overexpression This compound This compound Ribosome_Binding Binding to Ribosomal Subunit This compound->Ribosome_Binding Efflux_Evasion Evasion of Efflux Pumps This compound->Efflux_Evasion Ribosome_Binding->Protein_Synthesis_Inhibition Overcomes target modification Efflux_Evasion->Protein_Synthesis_Inhibition Increases intracellular concentration Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Fig. 1: Hypothetical mechanism of this compound overcoming common resistance pathways.

The above diagram illustrates a plausible mechanism where this compound may overcome resistance by binding to the bacterial ribosome in a manner that is unaffected by common modifications and/or by evading efflux pumps that typically expel other antibiotics.

Experimental_Workflow cluster_initial Initial Screening cluster_mechanistic Mechanistic Studies cluster_signaling Signaling Pathway Analysis cluster_validation In Vivo Validation MIC_Screening MIC Screening against Resistant Strains Time_Kill_Assay Time-Kill Assays MIC_Screening->Time_Kill_Assay Target_Binding_Assay Ribosome Binding Assays Time_Kill_Assay->Target_Binding_Assay Efflux_Pump_Inhibition Efflux Pump Inhibition Assays Time_Kill_Assay->Efflux_Pump_Inhibition Transcriptomics Transcriptomic Analysis (RNA-Seq) Target_Binding_Assay->Transcriptomics Proteomics Proteomic Analysis Efflux_Pump_Inhibition->Proteomics QS_Assay Quorum Sensing Reporter Assays Transcriptomics->QS_Assay Proteomics->QS_Assay Animal_Model Animal Models of Infection QS_Assay->Animal_Model

Fig. 2: A comprehensive workflow for investigating this compound's properties.

This workflow outlines a logical progression of experiments, starting from basic susceptibility testing and moving towards more in-depth mechanistic and signaling pathway analyses, culminating in in vivo validation.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance. The protocols and frameworks provided in this document are intended to serve as a starting point for researchers to systematically investigate its potential. Further studies are crucial to fully characterize its spectrum of activity, define its mechanism of action against resistant pathogens, and evaluate its therapeutic efficacy and safety. The generation and dissemination of quantitative data will be vital for advancing this compound from a promising lead compound to a potential clinical candidate.

References

Application Notes and Protocols for the Isolation of Cremimycin from Streptomyces Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Cremimycin, a 19-membered macrocyclic lactam antibiotic, from Streptomyces cultures. The methodologies outlined are based on established techniques for the purification of secondary metabolites from actinomycetes and are supplemented with specific information available for this compound.

Introduction to this compound

This compound is a novel antibiotic isolated from Streptomyces sp. MJ635-86F5.[1] It exhibits broad antimicrobial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its complex structure and potent biological activity make it a compound of interest for further research and drug development. The isolation and purification of this compound are critical first steps for any subsequent studies, including structural elucidation, mechanism of action, and preclinical evaluation.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₅H₅₃NO₉PubChem
Molecular Weight 631.8 g/mol PubChem
Appearance Not explicitly stated; likely a powder-
Melting Point Not available-
Solubility Soluble in Chloroform-Methanol mixtures. Precipitates in Hexane-Methanol mixtures.[1]
Optical Rotation Not available-
Hypothetical Purification Summary

Due to the lack of published quantitative yield data, the following table presents a hypothetical purification summary for the isolation of this compound from a 10-liter fermentation of Streptomyces sp. MJ635-86F5. These values are representative of a typical natural product isolation process and should be adapted based on experimental results.

Purification StepTotal Weight/VolumeThis compound Concentration (estimated)Purity (estimated)Yield (hypothetical)
Mycelial Cake500 g (wet weight)-<1%100%
Crude CHCl₃-MeOH Extract10 g~1%1-5%80%
Hexane-MeOH Precipitate2 g~5%5-10%75%
Silica (B1680970) Gel Chromatography Pool500 mg~20%40-60%50%
Preparative HPLC Fraction50 mg>95%>95%25%

Experimental Protocols

Fermentation of Streptomyces sp. MJ635-86F5 for this compound Production

This protocol describes the cultivation of Streptomyces sp. MJ635-86F5 to produce this compound.

Materials:

  • Streptomyces sp. MJ635-86F5 culture

  • Seed medium (e.g., Tryptic Soy Broth or ISP2 medium)

  • Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

  • Sterile baffled flasks or a fermenter

  • Incubator shaker

Protocol:

  • Inoculum Preparation: Inoculate a 100 mL seed medium in a 500 mL baffled flask with a loopful of Streptomyces sp. MJ635-86F5 from a fresh agar (B569324) plate. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate a 1 L production medium in a 2.8 L baffled flask with 5-10% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days. Monitor the production of this compound by taking small samples periodically and analyzing them by HPLC or bioassay.

  • Harvesting: After the optimal fermentation time, harvest the culture broth by centrifugation (e.g., 8000 x g for 20 minutes) to separate the mycelial cake from the supernatant. This compound is reported to be in the mycelial cake.[1]

Extraction and Initial Purification of this compound

This protocol details the initial extraction of this compound from the mycelial cake.

Materials:

Protocol:

  • Extraction: Extract the wet mycelial cake (approximately 500 g) three times with a 1:1 (v/v) mixture of CHCl₃-MeOH (3 x 1 L). Combine the solvent extracts.

  • Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Precipitation: Dissolve the crude residue in a minimal amount of methanol. Add hexane to the methanolic solution until a precipitate forms.

  • Collection: Collect the precipitate by centrifugation or filtration. This precipitate contains the partially purified this compound.

Chromatographic Purification of this compound

This section provides a general protocol for the further purification of this compound using column chromatography and High-Performance Liquid Chromatography (HPLC).

3.3.1. Silica Gel Column Chromatography

Materials:

  • Hexane-MeOH precipitate

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Chloroform, Methanol, Ethyl Acetate, Hexane

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the precipitate from the previous step in a small volume of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the packed column.

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common gradient is starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., 0% to 10% methanol in chloroform).

  • Fraction Collection and Analysis: Collect fractions of the eluate and analyze them by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., Chloroform:Methanol 95:5), and visualize the spots under a UV lamp.

  • Pooling: Combine the fractions that contain the major compound of interest (this compound).

  • Concentration: Concentrate the pooled fractions using a rotary evaporator to yield a semi-purified this compound sample.

3.3.2. Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Semi-purified this compound sample

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm)

  • HPLC-grade solvents: Acetonitrile, Water

  • 0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

Protocol:

  • Sample Preparation: Dissolve the semi-purified this compound in a small volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a suitable percentage of B (e.g., 40%) and increase to a higher percentage (e.g., 80%) over 30-40 minutes.

    • Flow Rate: 10-15 mL/min

    • Detection: UV at a suitable wavelength (e.g., 230 nm or 280 nm, to be determined by UV-Vis scan of the semi-purified sample).

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the major peak.

  • Purity Check: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Final Step: Combine the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Isolation

Cremimycin_Isolation_Workflow Fermentation Streptomyces sp. MJ635-86F5 Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting MycelialCake Mycelial Cake Harvesting->MycelialCake Extraction Extraction (CHCl3-MeOH) MycelialCake->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Precipitation Precipitation (Hexane-MeOH) Concentration1->Precipitation ColumnChromatography Silica Gel Column Chromatography Precipitation->ColumnChromatography Concentration2 Concentration ColumnChromatography->Concentration2 PrepHPLC Preparative HPLC (C18) Concentration2->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound Starter Unit

The biosynthesis of this compound involves a polyketide synthase (PKS) pathway. The starter unit is a β-amino acid, 3-aminononanoic acid. The following diagram illustrates a simplified proposed pathway for the formation of this starter unit.

Cremimycin_Biosynthesis_Starter_Unit cluster_0 Polyketide Synthase (PKS) Assembly Line enzyme enzyme MalonylCoA Malonyl-CoA Elongation Chain Elongation (PKS Modules) MalonylCoA->Elongation AcetylCoA Acetyl-CoA PKS_loading PKS Loading Module AcetylCoA->PKS_loading PKS_loading->Elongation Amino_transfer Amination Elongation->Amino_transfer Polyketide chain CmiP CmiP enzymes Elongation->CmiP Release Release Amino_transfer->Release Aminotransferase Aminotransferase Amino_transfer->Aminotransferase StarterUnit 3-Aminononanoic Acid (Starter Unit) Release->StarterUnit

Caption: Proposed biosynthesis of the 3-aminononanoic acid starter unit.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Cremimycin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a method for the purification of Cremimycin, a 19-membered macrocyclic lactam antibiotic, using High-Performance Liquid Chromatography (HPLC). This compound, produced by Streptomyces sp., exhibits broad antimicrobial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. The presented protocol provides a robust starting point for researchers in natural product chemistry, microbiology, and drug development to obtain high-purity this compound for further studies. This document outlines the chemical properties of this compound, a detailed HPLC protocol, and expected results based on method development principles for similar macrolide antibiotics.

1. Introduction

This compound is a promising antibiotic with a complex macrocyclic structure[1]. Its purification from fermentation broth is a critical step for detailed characterization, bioactivity screening, and further development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products due to its high resolution, speed, and sensitivity[3][4]. This application note describes a reversed-phase HPLC (RP-HPLC) method, which is well-suited for separating moderately polar to non-polar compounds like this compound. The chemical properties of this compound are summarized in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC35H53NO9
Molecular Weight631.8 g/mol
Class19-membered macrocyclic lactam antibiotic
Producing OrganismStreptomyces sp.

2. Experimental Protocols

This section provides a detailed protocol for the purification of this compound from a crude extract using preparative HPLC.

2.1. Materials and Reagents

  • Crude this compound extract (prepared by solvent extraction of Streptomyces sp. mycelial cake)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for improved peak shape)

  • HPLC system with a preparative pump, autosampler, column oven, and UV-Vis detector

  • Preparative C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size)

  • Analytical C18 HPLC column (e.g., 150 x 4.6 mm, 3.5 µm particle size) for purity analysis

  • Rotary evaporator

  • Lyophilizer

2.2. Sample Preparation

  • Dissolve the crude this compound extract in a minimal amount of methanol or acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • The sample is now ready for injection into the HPLC system.

2.3. Preparative HPLC Method

  • Column: Preparative C18 column (250 x 10 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: 90% to 30% B

    • 45-50 min: 30% B (re-equilibration)

  • Flow Rate: 4.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm and 280 nm

  • Injection Volume: 500 µL (can be adjusted based on concentration)

2.4. Fraction Collection and Post-Purification Processing

  • Collect fractions corresponding to the major peak with the expected retention time for this compound.

  • Analyze the purity of the collected fractions using an analytical HPLC method (see section 2.5).

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain purified this compound as a solid.

2.5. Analytical HPLC Method for Purity Assessment

  • Column: Analytical C18 column (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 20% B

    • 19-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

3. Expected Results

The preparative HPLC method is expected to yield this compound with high purity. The retention time and peak purity will depend on the specific HPLC system and column used. A hypothetical summary of the purification results is presented in Table 2.

Table 2: Hypothetical HPLC Purification Data for this compound

SampleRetention Time (min)Peak Area (%)Purity (%)Yield (mg)
Crude ExtractMultiple Peaks-~15% (estimated)-
Purified this compound25.8>98%>98%8.5 (from 100 mg crude)

4. Visualization of Workflow and Strategy

The following diagrams illustrate the experimental workflow and the logical strategy for the HPLC purification of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_analysis_processing Analysis & Processing streptomyces Streptomyces sp. Fermentation extraction Solvent Extraction of Mycelial Cake streptomyces->extraction crude_extract Crude this compound Extract extraction->crude_extract dissolve Dissolve in Methanol crude_extract->dissolve filter Filter (0.45 µm) dissolve->filter prep_hplc Preparative RP-HPLC filter->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Purity Analysis (Analytical HPLC) fraction_collection->analytical_hplc pooling Pool Pure Fractions analytical_hplc->pooling >98% Purity evaporation Solvent Evaporation pooling->evaporation lyophilization Lyophilization evaporation->lyophilization pure_this compound Purified this compound lyophilization->pure_this compound

Caption: Experimental workflow for this compound purification.

purification_strategy cluster_method_dev Method Development cluster_execution Execution start Goal: High-Purity this compound strategy Strategy: Reversed-Phase HPLC start->strategy column_selection Column Selection C18 Good for non-polar compounds strategy->column_selection mobile_phase Mobile Phase Optimization Acetonitrile/Water Good resolution & low UV cutoff column_selection->mobile_phase gradient Gradient Elution Start with low organic phase Increase to elute this compound mobile_phase->gradient detection Detection UV 214nm Peptide bonds & chromophores gradient->detection optimization Optimization Adjust gradient slope Change flow rate Test additives (e.g., Formic Acid) detection->optimization prep_run Preparative Scale Run optimization->prep_run analytical_check Analytical Purity Check prep_run->analytical_check final_product Result: Purified this compound (>98%) analytical_check->final_product

Caption: Logic of the HPLC purification strategy.

5. Discussion

The proposed HPLC method provides a reliable framework for the purification of this compound. The use of a C18 column is standard for separating macrolide antibiotics. A gradient elution from a lower to a higher concentration of organic solvent allows for the effective separation of this compound from other components in the crude extract. The addition of a small amount of formic acid in the analytical method can improve peak shape by suppressing the ionization of any free amine or carboxylic acid groups. The detection wavelengths of 214 nm and 280 nm are chosen to detect the peptide-like backbone and any potential aromatic moieties, respectively.

It is important to note that the provided HPLC conditions are a starting point. Optimization may be necessary depending on the specific composition of the crude extract and the HPLC instrumentation used. Factors such as the gradient slope, flow rate, and column temperature can be adjusted to improve resolution and reduce run time.

This application note presents a detailed protocol for the purification of the antibiotic this compound using High-Performance Liquid Chromatography. The method is designed to be a practical guide for researchers, enabling the acquisition of high-purity material for subsequent biological and chemical investigations. The provided workflow and logical diagrams offer a clear overview of the purification process and strategy.

References

Application Notes and Protocols: Investigating the Synergistic Potential of Cremimycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to exploring the synergistic antibiotic applications of Cremimycin, a novel 19-membered macrocyclic lactam antibiotic. This compound, isolated from Streptomyces sp., has demonstrated promising antimicrobial activity against a range of Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1][2]. This document outlines detailed protocols for assessing its potential in combination therapies, a critical strategy in combating the rise of multidrug-resistant pathogens[3][4].

The primary methodologies covered are the checkerboard assay for determining the nature of antibiotic interactions and the time-kill curve analysis for evaluating the dynamic effects of these combinations on bacterial viability[3].

I. Quantitative Data Summary

Effective evaluation of antibiotic synergy relies on precise quantitative measurements. The following tables provide examples of how to structure and present data from synergistic studies involving this compound and a hypothetical partner antibiotic, "Agent B," against a strain of MRSA.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Partner Antibiotics Alone

AntibioticMRSA StrainMIC (µg/mL)
This compoundATCC 433002
Agent B (e.g., a β-lactam)ATCC 4330016
Agent C (e.g., an aminoglycoside)ATCC 433008

Table 2: Checkerboard Assay Results for this compound in Combination with Agent B against MRSA ATCC 43300

This compound Conc. (µg/mL)MIC of Agent B in Combination (µg/mL)FIC of Agent B¹FIC of this compound²FICI³Interpretation
1.0 (1/2 MIC)20.1250.50.625Additive
0.5 (1/4 MIC) 4 0.25 0.25 0.5 Synergy
0.25 (1/8 MIC)80.50.1250.625Additive
0.125 (1/16 MIC)80.50.06250.5625Additive

¹ FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone. ² FIC of this compound = MIC of this compound in combination / MIC of this compound alone. ³ FICI = FIC of Agent B + FIC of this compound. Interpretation of FICI values: ≤ 0.5 indicates synergy; > 0.5 to ≤ 4 indicates an additive or indifferent effect; > 4 indicates antagonism.

Table 3: Time-Kill Curve Analysis Data for this compound and Agent B Combination against MRSA ATCC 43300

TreatmentLog₁₀ CFU/mL at 0hLog₁₀ CFU/mL at 4hLog₁₀ CFU/mL at 8hLog₁₀ CFU/mL at 24hChange in Log₁₀ CFU/mL at 24h (vs. most active agent)Interpretation
Growth Control6.07.58.89.2N/A-
This compound (1/4 MIC)6.06.26.57.0N/A-
Agent B (1/4 MIC)6.05.96.36.8N/A-
This compound + Agent B6.04.53.12.5-4.3Synergy

Synergy in time-kill assays is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

II. Experimental Protocols

The following are detailed protocols for the key experiments used to assess antibiotic synergy.

Protocol 1: Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

1. Materials:

  • This compound (stock solution of known concentration)

  • Partner antibiotic (stock solution of known concentration)

  • Bacterial strain of interest (e.g., MRSA ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (for measuring optical density at 600 nm)

2. Procedure:

  • Prepare Bacterial Inoculum:

    • From an overnight culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Prepare serial dilutions of this compound horizontally across the plate and the partner antibiotic vertically down the plate. This creates a matrix of varying concentrations of both agents.

    • A row and a column should be dedicated to each antibiotic alone to determine their individual MICs under the assay conditions.

    • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formulas provided in the notes of Table 2.

Protocol 2: Time-Kill Curve Analysis

This assay provides dynamic, time-dependent data on the bactericidal or bacteriostatic effects of antibiotic combinations.

1. Materials:

  • This compound

  • Partner antibiotic

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile saline for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Timer

2. Procedure:

  • Prepare Bacterial Culture:

    • Inoculate a flask of CAMHB with the test organism and incubate until it reaches the exponential growth phase (typically an optical density at 600 nm of ~0.25).

    • Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Setup of Test Conditions:

    • Prepare culture tubes with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a sub-inhibitory concentration, e.g., 1/4 MIC)

      • Partner antibiotic alone (at a sub-inhibitory concentration, e.g., 1/4 MIC)

      • This compound and partner antibiotic in combination (at the same sub-inhibitory concentrations)

  • Time-Course Sampling and Viable Cell Counting:

    • Incubate all tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis:

    • Plot the results as log₁₀ CFU/mL versus time for each condition.

    • Analyze the data based on the definitions of synergy, indifference, and antagonism as described in the notes of Table 3.

III. Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the conceptual basis for antibiotic synergy and the experimental workflows.

Synergy_Mechanisms cluster_this compound This compound (Hypothetical MOA) cluster_agentB Partner Antibiotic (e.g., β-lactam) cluster_effect Bacterial Cell C Inhibits Protein Synthesis D Cell Death C->D Inhibits bacterial proliferation B Inhibits Cell Wall Synthesis B->C Weakened cell wall enhances This compound uptake B->D Causes cell lysis Checkerboard_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria (5x10^5 CFU/mL) prep_inoculum->inoculate plate_setup Set up 96-well Plate (Serial Dilutions of Drugs) plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MICs (Visual Inspection/OD600) incubate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fici->interpret Time_Kill_Workflow prep_culture Prepare Exponential Phase Culture setup_tubes Set up Test Tubes (Controls & Combination) prep_culture->setup_tubes incubate_sample Incubate with Shaking at 37°C setup_tubes->incubate_sample time_points Sample at Time Points (0, 2, 4, 8, 24h) incubate_sample->time_points serial_dilute Perform Serial Dilutions time_points->serial_dilute plate_count Plate on Agar and Count CFUs serial_dilute->plate_count plot_data Plot Log10 CFU/mL vs. Time plate_count->plot_data interpret Interpret Results (Synergy, Indifference) plot_data->interpret

References

Troubleshooting & Optimization

Troubleshooting Cremimycin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cremimycin

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO).[1] this compound is a weakly basic, hydrophobic compound that exhibits excellent solubility in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-20 mM).[2] Stock solutions in DMSO are stable when stored properly at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3]

Q2: My this compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?

A2: This common phenomenon, often called "crashing out," occurs because this compound is poorly soluble in neutral aqueous environments.[4] When a small volume of the concentrated DMSO stock is added to a large volume of aqueous medium, the DMSO is rapidly diluted, and the solvent environment can no longer maintain this compound in solution, causing it to precipitate.[3] The final concentration of the compound likely exceeds its aqueous solubility limit.

Q3: How can I prevent this compound from precipitating during dilution into aqueous media?

A3: Several strategies can prevent precipitation:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, make an intermediate dilution of your DMSO stock into your pre-warmed (37°C) aqueous medium while vortexing gently.

  • pH Adjustment: this compound is a weak base and is significantly more soluble in acidic conditions. Lowering the pH of your aqueous buffer to below 5.0 can dramatically increase its solubility.

  • Lower Final Concentration: Ensure the final working concentration of this compound does not exceed its solubility limit in the final aqueous medium under your experimental conditions.

  • Maintain Low DMSO Concentration: The final concentration of DMSO in your cell-based assays should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

Q4: Can I use sonication or warming to help dissolve this compound?

A4: Yes, both methods can be effective but should be used with caution. Gentle warming of the solution to 37°C can help dissolve the compound. Brief sonication in a water bath can also aid in breaking up and dissolving particles. However, prolonged exposure to heat or sonication can potentially degrade the compound, so these methods should be used judiciously.

Q5: Does the type of cell culture medium affect this compound's solubility?

A5: Yes, the components of the cell culture medium can interact with the compound. Media containing high concentrations of salts or proteins can sometimes alter the solubility of a compound. It is always recommended to test the solubility and stability of this compound in the specific medium being used for your experiments, especially for long-term incubations where pH shifts or interactions can lead to delayed precipitation.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Observation / Issue Potential Cause Recommended Solution & Action Steps
Immediate, heavy precipitation upon dilution of DMSO stock into neutral buffer (e.g., PBS pH 7.4). The final concentration exceeds the low aqueous solubility of this compound at neutral pH.Option 1 (Preferred): Use an Acidic Buffer. • Prepare your final working solution in a buffer with a pH between 4.0 and 5.0 (e.g., a citrate (B86180) or acetate (B1210297) buffer).• Ensure the final pH is compatible with your experimental system.Option 2: Lower the Final Concentration. • Reduce the target concentration of this compound in your experiment.• Perform a solubility test to determine the maximum soluble concentration at pH 7.4.
Cloudiness or fine precipitate forms over several hours or days in the incubator. 1. pH Shift in Media: The CO2 environment in an incubator can lower the pH of bicarbonate-buffered media, but it may not be sufficient to maintain solubility. 2. Supersaturation: The initial solution was supersaturated and thermodynamically unstable, leading to delayed crystallization. 3. Temperature Fluctuations: Removing cultures from the incubator repeatedly can cause temperature cycles that affect solubility.1. Verify Media Stability: Test the solubility of this compound in your specific cell culture medium over the intended duration of the experiment.2. Use Solubility Enhancers: For long-term studies, consider using formulation aids like cyclodextrins if compatible with your assay.3. Minimize Handling: Reduce the time that culture vessels are outside the stable incubator environment.
Inconsistent results or poor reproducibility in biological assays. 1. Incomplete Dissolution: The stock solution was not fully dissolved, leading to variability in the actual concentration used. 2. Precipitation in Assay: The compound is precipitating at the working concentration, reducing its effective concentration and bioavailability.1. Ensure Stock Solution is Homogenous: Always vortex the DMSO stock solution thoroughly before making dilutions. Visually inspect for any particulate matter. 2. Confirm Solubility Under Assay Conditions: Before starting a large experiment, prepare a test solution at the final working concentration and visually inspect it for clarity over several hours.

Data Presentation: this compound Solubility

The solubility of this compound is highly dependent on pH. The data below was determined using the shake-flask method at 25°C.

Solvent System pH Solubility (µg/mL) Molar Solubility (µM) Notes
Deionized Water~6.5< 1< 2.1Practically insoluble.
PBS (Phosphate-Buffered Saline)7.4~2~4.2Poorly soluble. Prone to precipitation.
Citrate Buffer4.5> 1000> 2100Freely soluble.
100% DMSON/A> 10,000> 21 mMVery soluble. Ideal for stock solutions.
Cell Culture Medium (DMEM + 10% FBS)7.2 - 7.42 - 54.2 - 10.5Limited solubility. Risk of precipitation over time.

Molecular Weight of this compound assumed to be 475.5 g/mol for calculations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a specific amount of this compound powder (e.g., 5 mg) using a calibrated analytical balance.

  • Solvent Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) For 5 mg of this compound (MW = 475.5 g/mol ): Volume (µL) = (0.005 g / (475.5 g/mol * 0.010 mol/L)) * 1,000,000 = 1051.5 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved. A brief (5-10 minutes) sonication in a water bath may be used if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store tightly sealed at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in an Acidic Aqueous Buffer (pH 4.5)
  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution in DMSO at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilution: Perform a 1:100 intermediate dilution of the stock solution in DMSO to create a 100 µM solution.

    • Pipette 5 µL of the 10 mM stock into 495 µL of pure DMSO. Vortex well.

  • Prepare Final Solution: Add the intermediate stock to the final aqueous buffer (Citrate Buffer, pH 4.5) to achieve the desired 10 µM concentration.

    • It is critical to add the DMSO stock to the aqueous buffer, not the other way around.

    • For a final volume of 1 mL, add 100 µL of the 100 µM intermediate stock to 900 µL of the pH 4.5 buffer.

  • Final Mixing: Vortex the final working solution immediately and thoroughly to ensure rapid dispersion and prevent precipitation. This solution is now ready for your experiment.

Visual Guides (Diagrams)

G cluster_start Step 1: Stock Preparation cluster_dilution Step 2: Working Solution Preparation start Weigh this compound Powder calc Calculate DMSO Volume (for 10 mM Stock) start->calc add_dmso Add Anhydrous DMSO calc->add_dmso mix Vortex / Sonicate Until Fully Dissolved add_dmso->mix aliquot Aliquot and Store at -80°C mix->aliquot thaw Thaw One Aliquot of 10 mM Stock aliquot->thaw Begin Experiment intermediate Prepare 100 µM Intermediate in DMSO thaw->intermediate add_buffer Add Intermediate Stock to Pre-warmed Acidic Buffer (pH 4.5) intermediate->add_buffer final_mix Vortex Immediately and Thoroughly add_buffer->final_mix ready 10 µM Working Solution Ready for Use final_mix->ready

Caption: Workflow for preparing this compound stock and working solutions.

G start Issue: Precipitate forms when diluting DMSO stock into aqueous buffer. check_ph Is the aqueous buffer at a neutral pH (e.g., 7.4)? start->check_ph check_conc Is the final concentration too high? check_ph->check_conc No sol_acid Solution: Use an acidic buffer (pH 4.0 - 5.0). check_ph->sol_acid Yes sol_lower_conc Solution: Lower the final working concentration. check_conc->sol_lower_conc Yes sol_stepwise Technique: Use stepwise dilution and add DMSO stock to buffer while vortexing. check_conc->sol_stepwise No, but still an issue

Caption: Troubleshooting decision tree for this compound precipitation issues.

References

Technical Support Center: Optimizing Cremimycin Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cremimycin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for antibacterial assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a Minimum Inhibitory Concentration (MIC) assay?

While specific data for this compound is still emerging, it is a novel 19-membered macrocyclic lactam antibiotic with broad antimicrobial activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). For novel compounds, especially those derived from Streptomyces, a broad initial concentration range is recommended for MIC testing. A common starting point is a 2-fold serial dilution from a high concentration, such as 128 µg/mL, down to 0.25 µg/mL or lower.[1]

Q2: Which method is recommended for determining the MIC of this compound?

The broth microdilution method is a widely accepted and recommended technique for determining the MIC of novel antimicrobial agents.[2][3] This method is efficient in terms of the amount of compound and reagents required and allows for the testing of multiple concentrations simultaneously in a 96-well plate format.

Q3: How should I prepare the bacterial inoculum for an MIC assay?

A standardized inoculum is crucial for reproducible results. The recommended procedure involves:

  • Selecting 3-5 isolated colonies from a fresh agar (B569324) plate.

  • Suspending the colonies in a sterile broth or saline solution.

  • Adjusting the turbidity of the suspension to match a 0.5 McFarland standard, which is approximately equivalent to 1-2 x 10⁸ CFU/mL.

  • Diluting this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No bacterial growth in the positive control well. 1. Inoculum was not viable. 2. Incorrect growth medium was used. 3. Incubation temperature or conditions were incorrect.1. Use a fresh culture to prepare the inoculum. 2. Verify that the correct medium was used and prepared properly. 3. Ensure the incubator is set to the optimal temperature for the specific bacterial strain (typically 35-37°C).
Bacterial growth in the sterility control well. 1. Contamination of the growth medium. 2. Contamination of the 96-well plate. 3. Cross-contamination during pipetting.1. Use fresh, sterile growth medium. 2. Use a new, sterile 96-well plate. 3. Employ proper aseptic pipetting techniques.
Inconsistent MIC values between replicate plates. 1. Inconsistent inoculum density. 2. Pipetting errors leading to incorrect final concentrations. 3. "Edge effect" due to evaporation from outer wells.1. Ensure the inoculum is well-mixed and standardized to a 0.5 McFarland standard before dilution. 2. Calibrate pipettes and use proper technique. 3. To mitigate edge effects, fill the outer wells with sterile water or media and do not use them for experimental samples. Use a humidified incubator.[4]
"Skipped wells" (no growth at a lower concentration, but growth at a higher one). 1. Contamination of a single well. 2. The compound may have precipitated at higher concentrations. 3. Paradoxical growth effect (Eagle effect).1. Repeat the assay with careful aseptic technique. 2. Check the solubility of this compound in the test medium. Consider using a different solvent for the stock solution. 3. This is a rare phenomenon where an antibiotic's efficacy decreases at higher concentrations. If suspected, test a wider and more granular range of concentrations.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of this compound against a target bacterial strain.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Bacterial culture of the test organism

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies to a tube with sterile saline or broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of a working solution of this compound (at twice the highest desired concentration) to the first column of wells.

    • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (broth and inoculum, no this compound).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted standardized inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Optionally, the optical density (OD) can be measured using a microplate reader at 600 nm.

Data Presentation

Table 1: Representative MIC Values for Common Antibiotics against Gram-Positive Bacteria

AntibioticS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis MIC (µg/mL)
Vancomycin11-21-4
Linezolid222
Penicillin G0.06>162-4
Oxacillin (B1211168)0.25≥4N/A

Note: These are representative values and can vary between strains. Methicillin resistance in S. aureus is defined as an oxacillin MIC of ≥ 4 µg/mL.

Visualizations

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_plate Read Plate (Visual or Spectrophotometer) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for a typical MIC determination assay.

troubleshooting_logic Troubleshooting Logic for Inconsistent MIC Results cluster_controls_bad Control Issues cluster_controls_good Experimental Variability start Inconsistent MIC Results check_controls Check Controls (Positive & Sterility) start->check_controls controls_ok Controls OK? check_controls->controls_ok sterility_fail Sterility Control Growth: Check Media & Aseptic Technique controls_ok->sterility_fail No, Sterility Fail positive_fail Positive Control No Growth: Check Inoculum Viability & Conditions controls_ok->positive_fail No, Positive Fail check_inoculum Review Inoculum Standardization (McFarland & Dilution) controls_ok->check_inoculum Yes check_pipetting Verify Pipette Calibration & Technique check_inoculum->check_pipetting check_edge_effect Assess for Edge Effect check_pipetting->check_edge_effect repeat_assay Repeat Assay with Enhanced QC check_edge_effect->repeat_assay

Caption: Logical relationships for troubleshooting inconsistent MIC results.

hypothetical_pathway Hypothetical Mechanism of Action for an Antibiotic antibiotic This compound (Hypothetical) target Bacterial Target (e.g., Ribosome, Cell Wall Synthesis Enzyme) antibiotic->target Binds to inhibition Inhibition of Pathway antibiotic->inhibition pathway Essential Cellular Pathway (e.g., Protein Synthesis, Peptidoglycan Synthesis) growth_arrest Bacterial Growth Arrest or Cell Death pathway->growth_arrest Leads to

Caption: Hypothetical signaling pathway of antibiotic action.

References

Common issues in Cremimycin stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cremimycin is a novel antibiotic, and as such, comprehensive public data on its stability and degradation is limited. The following troubleshooting guides and FAQs are based on the general characteristics of macrocyclic lactam antibiotics and established principles of antibiotic stability testing. These guidelines should be adapted as more specific information on this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the behavior of other macrocyclic lactam antibiotics, the primary factors influencing this compound stability are likely to be pH, temperature, and exposure to light.[1][2] Extremes in pH (both acidic and alkaline conditions) can catalyze the hydrolysis of the lactam ring, a key structural feature for its antibiotic activity.[3][4] Elevated temperatures can accelerate degradation reactions, while exposure to UV light may induce photolytic degradation.[5]

Q2: How should I store this compound to ensure its stability?

A2: For solid (powdered) this compound, storage in a cool, dark, and dry place is recommended to maximize its shelf life.[6] Once reconstituted in a solvent, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6] The stability of this compound in solution is expected to be shorter than in its solid form.

Q3: I am observing a decrease in the antimicrobial activity of my this compound stock solution. What could be the cause?

A3: A decrease in antimicrobial activity is a common indicator of degradation. This could be due to several factors, including:

  • Improper Storage: Exposure to room temperature for extended periods, frequent freeze-thaw cycles, or exposure to light can lead to degradation.

  • Hydrolysis: If the solution is not maintained at an optimal pH, hydrolysis of the lactam ring can occur, rendering the antibiotic inactive.[4]

  • Contamination: Microbial contamination of the stock solution can also lead to the enzymatic degradation of the antibiotic.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products of this compound have not been publicly detailed, the primary degradation pathway for β-lactam and macrocyclic lactam antibiotics is the hydrolysis of the amide bond within the lactam ring.[3][4] This would result in a ring-opened, inactive product. Other potential degradation pathways could include oxidation or photolytic reactions, leading to various modified forms of the parent compound.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in antimicrobial susceptibility testing (AST).

  • Possible Cause 1: this compound degradation.

    • Troubleshooting Step 1: Prepare a fresh stock solution of this compound from a new vial of powder.

    • Troubleshooting Step 2: Compare the performance of the new stock solution with the old one. If the new solution yields expected results, the old stock has likely degraded.

    • Troubleshooting Step 3: Review your storage and handling procedures for this compound solutions. Ensure aliquots are stored at appropriate temperatures and protected from light.

  • Possible Cause 2: Incompatibility with media.

    • Troubleshooting Step 1: Investigate the pH of the growth media used for the AST. This compound's stability may be pH-dependent.[2]

    • Troubleshooting Step 2: If possible, perform a stability study of this compound in the specific medium under the experimental conditions to assess for any rapid degradation.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step 1: The appearance of new peaks, especially with a corresponding decrease in the area of the parent this compound peak, is a strong indication of degradation.

    • Troubleshooting Step 2: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This can help in tentatively identifying the unknown peaks.

    • Troubleshooting Step 3: Analyze the mass of the unknown peaks using LC-MS to propose potential structures of the degradation products, such as the hydrolyzed form of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.[3]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep in the dark at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep the solid this compound powder and the stock solution at 60°C for 24 and 48 hours.[5]

    • Photolytic Degradation: Expose the solid this compound powder and the stock solution to direct sunlight or a photostability chamber for 24 and 48 hours.[5]

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize it if necessary (for acidic and alkaline samples), and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and quantify the major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Methodology:

  • Column Selection: A C18 reverse-phase column is a common starting point for the analysis of antibiotics.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The key aspect of a stability-indicating method is its ability to resolve the parent drug from its degradation products and any excipients.

Quantitative Data Summary

Since no specific quantitative data for this compound stability is available, the following table provides a hypothetical summary of results from a forced degradation study, which is a standard approach for assessing the stability of a new drug substance.

Stress ConditionDuration (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl246015%Hydrolyzed this compound
0.1 M NaOH82540%Hydrolyzed this compound
3% H₂O₂242510%Oxidized this compound
Heat (Solid)48605%Thermal Degradants
Heat (Solution)486025%Thermal Degradants
Photolysis (Solid)48Ambient<2%Photolytic Degradants
Photolysis (Solution)48Ambient8%Photolytic Degradants

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acidic Hydrolysis stock->acid Expose to stress alkali Alkaline Hydrolysis stock->alkali Expose to stress oxidation Oxidation stock->oxidation Expose to stress thermal Thermal Stress stock->thermal Expose to stress photo Photolytic Stress stock->photo Expose to stress hplc Stability-Indicating HPLC acid->hplc Analyze samples alkali->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Identification hplc->lcms Identify unknown peaks kinetics Degradation Kinetics hplc->kinetics pathways Degradation Pathways lcms->pathways

Caption: Forced degradation experimental workflow for this compound.

degradation_pathway This compound This compound (Active) Hydrolyzed Hydrolyzed this compound (Inactive) This compound->Hydrolyzed Hydrolysis (Acid/Base) Oxidized Oxidized this compound (Activity Unknown) This compound->Oxidized Oxidation Photolytic Photolytic Products (Activity Unknown) This compound->Photolytic Photolysis (UV Light)

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start Inconsistent Experimental Results check_stock Prepare Fresh This compound Stock start->check_stock compare_results Compare Old vs. New Stock Results check_stock->compare_results degraded Old Stock Degraded Review Storage compare_results->degraded Different not_degraded Stock is Stable compare_results->not_degraded Same end Problem Resolved degraded->end check_media Investigate Media Compatibility (e.g., pH) not_degraded->check_media check_media->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

How to avoid contamination in Cremimycin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during experiments with Cremimycin.

Troubleshooting Contamination Events

Contamination can be a significant impediment to successful this compound experiments. The following guide provides a systematic approach to identifying and resolving contamination issues.

Immediate Steps Upon Suspecting Contamination
  • Isolate: Immediately quarantine the suspected culture(s) to prevent cross-contamination to other experiments.

  • Verify: Examine the culture under a microscope to confirm the presence of contaminants and identify their nature (e.g., bacteria, fungi, yeast).

  • Document: Record the date, the specific culture(s) affected, the appearance of the contamination, and any recent deviations from standard protocol.

  • Discard: Unless the culture is irreplaceable, it is generally best to discard the contaminated materials to prevent further spread.

Identifying the Source of Contamination

A logical, step-by-step process is crucial for pinpointing the origin of the contamination.

cluster_0 cluster_1 cluster_2 A Contamination Detected B Isolate Contaminated Cultures A->B Immediate Action C Review Aseptic Technique B->C Troubleshooting Step 1 D Check Reagents and Media C->D Troubleshooting Step 2 G Personnel Technique Issue C->G E Inspect Equipment D->E Troubleshooting Step 3 H Contaminated Reagent/Medium D->H F Evaluate Environment E->F Troubleshooting Step 4 I Equipment Malfunction/Contamination E->I J Environmental Contamination F->J

Caption: A logical workflow for troubleshooting the source of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in this compound experiments?

A1: The most common contaminants are bacteria, fungi (including yeasts and molds), mycoplasma, and viruses.[1][2][3] Given that this compound is an antibiotic with activity against Gram-positive bacteria, contamination with Gram-negative bacteria, fungi, or yeast can be particularly problematic as they will not be inhibited by the experimental compound.[4]

Q2: How can I distinguish between bacterial, fungal, and yeast contamination?

A2: These contaminants have distinct visual characteristics:

  • Bacterial Contamination: Often results in a cloudy or turbid appearance of the culture medium.[3] A sudden drop in pH, causing the medium to turn yellow, is also a common indicator. Under a microscope, individual bacterial cells may be visible as small, motile particles.

  • Fungal (Mold) Contamination: Typically appears as filamentous structures, which may form visible clumps or colonies.

  • Yeast Contamination: Appears as small, ovoid or spherical particles that may be observed budding.

Q3: Can my reagents, like media and sera, be a source of contamination?

A3: Yes, reagents are a potential source of contamination. It is crucial to use sterile, high-quality reagents from reputable suppliers. When preparing your own media and solutions, proper sterilization techniques, such as autoclaving or sterile filtration, are essential.

Q4: What is the role of aseptic technique in preventing contamination?

A4: Aseptic technique is a set of practices designed to create a barrier between the sterile experimental environment and environmental microorganisms. This is the most critical factor in preventing contamination. Key aspects include working in a laminar flow hood, disinfecting work surfaces and equipment with 70% ethanol (B145695), and using sterile pipettes and other materials.

Q5: How often should I clean and disinfect my cell culture hood and incubator?

A5: The work surface of the cell culture hood should be disinfected with 70% ethanol before and after each use. A more thorough cleaning of the entire hood should be performed regularly. Incubators should also be cleaned and disinfected on a routine basis to prevent the buildup of contaminants.

Data Presentation

Table 1: Common Microbial Contaminants and Their Characteristics
Contaminant TypeCommon GeneraMicroscopic AppearanceMacroscopic Appearance in Culture
Bacteria Staphylococcus, Pseudomonas, BacillusSmall (0.5-5 µm), rod-shaped or cocci, may be motileTurbidity, pH change (yellowing of media)
Fungi (Mold) Aspergillus, PenicilliumFilamentous hyphae, may have visible sporesFuzzy or cotton-like colonies, can be various colors
Yeast CandidaOvoid or spherical, may show buddingTurbidity, may form visible colonies
Mycoplasma Mycoplasma spp.Not visible with a standard light microscopeNo visible signs, requires specific testing for detection

Experimental Protocols

Protocol 1: Aseptic Technique for Handling this compound and Bacterial Cultures
  • Preparation of the Work Area:

    • Ensure the laminar flow hood is running for at least 15 minutes before starting work.

    • Thoroughly spray and wipe the work surface, as well as all items to be placed in the hood, with 70% ethanol.

  • Personal Protective Equipment (PPE):

    • Wear a clean lab coat and sterile gloves.

  • Handling Reagents and Cultures:

    • Before opening any reagent bottle or culture flask, wipe the outside with 70% ethanol.

    • When opening a container, do not place the cap face down on the work surface.

    • Use sterile, disposable pipettes for all liquid transfers. Use a new pipette for each different reagent or culture to prevent cross-contamination.

    • Work efficiently to minimize the time that sterile containers are open.

  • Incubation:

    • After completing your work, securely close all culture vessels before moving them to the incubator.

  • Cleanup:

    • Discard all used pipettes and other disposable materials in an appropriate biohazard waste container.

    • Wipe down the work surface of the laminar flow hood with 70% ethanol.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

cluster_0 cluster_1 cluster_2 cluster_3 A Prepare Sterile Workspace (Laminar Flow Hood) D Inoculate Culture Medium with Bacteria A->D B Thaw and Prepare Bacterial Inoculum B->D C Prepare this compound Working Solutions E Add this compound (and Controls) C->E D->E F Incubate at Optimal Temperature and Time E->F G Measure Bacterial Growth (e.g., OD600) F->G

Caption: A typical experimental workflow for testing the efficacy of this compound.

References

Interpreting unexpected results in Cremimycin MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Cremimycin Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general spectrum of activity?

This compound is a 19-membered macrocyclic lactam antibiotic. It has demonstrated broad antimicrobial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1]

Q2: What is a Minimum Inhibitory Concentration (MIC) assay?

An MIC assay is a laboratory test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] It is a critical method for assessing the potency of an antibiotic like this compound against a specific bacterial strain.

Q3: What is the standard method for determining the MIC of this compound?

The broth microdilution method is a standard and widely accepted procedure for determining the MIC of antibiotics.[4] This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.

Troubleshooting Unexpected MIC Assay Results

Issue 1: Unexpectedly High MIC Values

You may observe that the MIC value for your quality control (QC) strain or a typically susceptible test strain is significantly higher than the expected range.

Possible Causes and Solutions

CauseRecommended Action
Incorrect Inoculum Density A higher than standard inoculum can lead to an artificially high MIC (inoculum effect).[5] Ensure the bacterial suspension is standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then diluted to the final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]
Degraded this compound Stock Improper storage or repeated freeze-thaw cycles can lead to the degradation of the antibiotic. Prepare a fresh stock solution of this compound and repeat the assay.
Media Composition The composition of the growth medium, particularly the concentration of divalent cations like Ca²⁺ and Mg²⁺, can affect the activity of some antibiotics.[5][7] Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for consistent and reproducible results.
Bacterial Contamination Contamination of your culture with a more resistant organism will yield a high MIC. Re-streak your bacterial culture to ensure purity before repeating the MIC assay.
Acquired Resistance If all technical errors are ruled out, the bacterial strain may have developed resistance. Consider further investigation into the resistance mechanism.
Issue 2: "Skipped Wells" Observed in the Microtiter Plate

This phenomenon occurs when there is no bacterial growth in a well, but there is growth in the wells with higher antibiotic concentrations.[3]

Possible Causes and Solutions

CauseRecommended Action
Technical Error in Pipetting An error during the serial dilution or inoculation can lead to a well not receiving the antibiotic or bacteria. Review your pipetting technique and ensure proper mixing at each dilution step.
Paradoxical Effect (Eagle Effect) Some bactericidal antibiotics can show reduced activity at very high concentrations.[6] If this is suspected, it's important to repeat the assay with careful attention to the dilution series. The MIC should still be read as the lowest concentration that inhibits visible growth.
Precipitation of this compound At higher concentrations, the antibiotic may precipitate out of the solution, reducing its effective concentration. Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or adjusting the stock solution concentration.
Issue 3: "Trailing" or Faint Growth at Higher Concentrations

Trailing is characterized by reduced but still visible growth across a range of higher antibiotic concentrations, making the MIC endpoint difficult to determine.[5]

Possible Causes and Solutions

CauseRecommended Action
Bacteriostatic Activity The antibiotic may be inhibiting growth (bacteriostatic) rather than killing the bacteria (bactericidal) at those concentrations.
High Inoculum Density An overly dense inoculum can contribute to trailing.[5] Ensure your inoculum is properly standardized.
Reading the Endpoint For trailing endpoints, it is recommended to read the MIC as the lowest concentration that causes a significant reduction (e.g., ~80%) in growth compared to the positive control.[5] Consistency in reading is key.
Incubation Time Longer incubation times can sometimes increase the likelihood of trailing.[8] Adhere to the standard 16-20 hour incubation period.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol outlines the standard method for determining the MIC of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strain (e.g., Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35-37°C)

  • Spectrophotometer or McFarland standards

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate.

    • Column 11 should serve as a growth control (broth and inoculum, no drug), and column 12 as a sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Visual Guides

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Read MIC Endpoint (Lowest concentration with no visible growth) incubate->read_mic

Standard workflow for a broth microdilution MIC assay.

Troubleshooting_High_MIC start Unexpectedly High MIC Result check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_stock Prepare Fresh This compound Stock check_inoculum->check_stock Inoculum OK check_media Ensure Use of Cation-Adjusted MHB check_stock->check_media Stock OK check_purity Check Culture Purity (Re-streak if necessary) check_media->check_purity Media OK consider_resistance Investigate for Acquired Resistance check_purity->consider_resistance Culture Pure

Troubleshooting flowchart for unexpectedly high MIC results.

Troubleshooting_Skipped_Wells_Trailing cluster_skipped Skipped Wells cluster_trailing Trailing Growth start Observation of Skipped Wells or Trailing check_pipetting Review Pipetting Technique start->check_pipetting verify_inoculum Verify Inoculum Density start->verify_inoculum check_precipitation Inspect for Drug Precipitation check_pipetting->check_precipitation repeat_assay Repeat Assay with Careful Dilution check_precipitation->repeat_assay standardize_reading Standardize Endpoint Reading (~80% inhibition) verify_inoculum->standardize_reading check_incubation Confirm Standard Incubation Time standardize_reading->check_incubation

Troubleshooting flowchart for skipped wells and trailing growth.

References

Technical Support Center: Enhancing Cremimycin Production from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Cremimycin from Streptomyces fermentation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces culture is growing well (high biomass), but the this compound yield is low or negligible. What are the potential causes?

A2: This is a common issue in secondary metabolite production. High biomass does not always correlate with high antibiotic yield. Several factors could be at play:

  • Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical. The metabolic switch from primary growth to secondary metabolite production is often triggered by the limitation of a specific nutrient.

  • Incorrect Fermentation Parameters: pH, temperature, and dissolved oxygen levels significantly impact the enzymatic reactions in the this compound biosynthetic pathway.

  • Timing of Harvest: this compound production is typically initiated during the stationary phase of growth. Harvesting too early or too late can result in low yields.

  • Regulatory Gene Repression: The biosynthetic gene cluster for this compound (cmi) may be under the control of regulatory genes that are sensitive to environmental signals.

Q2: How can I determine the optimal media composition for this compound production?

A2: A systematic approach is recommended to identify the ideal carbon and nitrogen sources and their optimal concentrations. The One-Factor-at-a-Time (OFAT) method is a straightforward initial approach. For more comprehensive optimization, Response Surface Methodology (RSM) can be employed to study the interactions between different media components.

Q3: What are the key precursors for this compound biosynthesis, and should I supplement the medium with them?

A3: The biosynthesis of this compound utilizes a unique β-amino fatty acid starter unit, 3-aminononanoate.[1][2] Supplementing the fermentation medium with this precursor or its biosynthetic building blocks could potentially increase the yield. However, the optimal concentration and feeding strategy need to be determined experimentally to avoid substrate inhibition.

Q4: My this compound yield is inconsistent between fermentation batches. What could be the cause?

A4: Inconsistent yields often point to variability in the inoculum or fermentation conditions.

  • Inoculum Quality: The age, viability, and physiological state of the seed culture are critical for reproducible fermentations. Standardizing the inoculum preparation is essential.

  • Precise Control of Parameters: Minor variations in pH, temperature, or aeration between batches can lead to significant differences in yield.

  • Media Preparation: Ensure media components are weighed accurately and the final volume is consistent.

Q5: How can I confirm the identity and quantify the yield of this compound in my fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for both identifying and quantifying this compound. Developing a robust HPLC method with a suitable standard curve is crucial for accurate yield determination. Further structural confirmation can be achieved using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No this compound Production Suboptimal Carbon/Nitrogen SourcesSystematically screen different carbon (e.g., glucose, glycerol, starch) and nitrogen (e.g., soybean meal, yeast extract, peptone) sources. (See Experimental Protocol 1)
Inappropriate C:N RatioVary the concentrations of the best carbon and nitrogen sources to determine the optimal ratio that favors this compound production over biomass growth.
Incorrect Fermentation pHMonitor the pH throughout the fermentation and control it within a specific range. The optimal pH for Streptomyces secondary metabolite production is often between 6.0 and 8.0.[3] (See Experimental Protocol 2)
Non-ideal TemperatureDetermine the optimal temperature for this compound production by running fermentations at a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C).
Inadequate AerationOptimize agitation and aeration rates to ensure sufficient dissolved oxygen, a critical factor for aerobic Streptomyces.
Inconsistent Yields Variable InoculumStandardize the inoculum preparation protocol, including the age and density of the seed culture. (See Experimental Protocol 3)
Fluctuations in Fermentation ConditionsCalibrate all probes (pH, DO, temperature) and ensure consistent control throughout the fermentation run.
Poor Growth of Streptomyces Suboptimal Growth Medium or ConditionsFirst, optimize conditions for robust biomass production before focusing on this compound yield.
ContaminationImplement strict aseptic techniques throughout the entire process, from media preparation to sampling.

Data Presentation

Table 1: Example of Media Optimization Data (One-Factor-at-a-Time)

Carbon Source (20 g/L)Nitrogen Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
GlucoseSoybean Meal15.28.5
GlycerolSoybean Meal12.812.3
Soluble StarchSoybean Meal18.56.2
GlucoseYeast Extract17.15.1
GlucosePeptone16.54.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific Streptomyces strain and experimental conditions.

Table 2: Example of Fermentation Parameter Optimization Data

ParameterCondition 1Condition 2Condition 3This compound Yield (mg/L)
pH 6.07.08.07.8, 11.2, 9.5
Temperature (°C) 2528306.5, 10.8, 12.1

Note: This table illustrates the type of data to be collected. Optimal values should be determined through systematic experimentation.

Experimental Protocols

Experimental Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)

Objective: To identify the optimal carbon and nitrogen sources for this compound production.

Methodology:

  • Prepare a basal fermentation medium. A good starting point could be a standard Streptomyces production medium.

  • Carbon Source Screening:

    • Prepare flasks with the basal medium, each containing a different carbon source (e.g., glucose, glycerol, soluble starch, fructose) at a fixed concentration (e.g., 20 g/L).

    • Keep the nitrogen source constant.

  • Nitrogen Source Screening:

    • Prepare flasks with the basal medium, each containing a different nitrogen source (e.g., soybean meal, yeast extract, peptone, ammonium (B1175870) sulfate) at a fixed concentration (e.g., 10 g/L).

    • Use the best carbon source identified in the previous step.

  • Inoculation and Incubation:

    • Inoculate all flasks with a standardized seed culture of the Streptomyces strain.

    • Incubate under consistent conditions (e.g., 28°C, 200 rpm) for a fixed duration (e.g., 7-10 days).

  • Analysis:

    • At the end of the fermentation, measure the biomass (dry cell weight).

    • Extract this compound from the culture broth and mycelium and quantify the yield using a validated HPLC method.

Experimental Protocol 2: Determination of Optimal pH and Temperature

Objective: To determine the optimal pH and temperature for this compound production.

Methodology:

  • Prepare the optimized production medium identified in Protocol 1.

  • pH Optimization:

    • Set up a series of fermentations in flasks or bioreactors where the initial pH is adjusted to different values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • If using bioreactors, maintain the pH at the setpoint throughout the fermentation.

    • Keep the temperature constant at a baseline value (e.g., 28°C).

  • Temperature Optimization:

    • Set up a series of fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C).

    • Maintain the pH at the optimal value determined in the previous step.

  • Inoculation, Incubation, and Analysis:

    • Follow the same procedures for inoculation, incubation, and analysis as described in Protocol 1.

Experimental Protocol 3: Standardization of Inoculum Preparation

Objective: To ensure a consistent and viable inoculum for reproducible fermentations.

Methodology:

  • Spore Stock Preparation:

    • Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP Medium 4) until good sporulation is observed.

    • Harvest the spores in a sterile solution (e.g., 20% glycerol).

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer.

    • Store the spore suspension in aliquots at -80°C.

  • Seed Culture Development:

    • Inoculate a seed medium with a defined concentration of spores from the frozen stock.

    • Incubate the seed culture under standardized conditions (temperature, agitation, duration) to reach a specific growth phase (e.g., late exponential phase) before using it to inoculate the production fermenter.

Visualizations

Cremimycin_Biosynthesis_Workflow cluster_precursor Precursor Biosynthesis cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modification Fatty Acid Metabolism Fatty Acid Metabolism 3-Aminononanoate 3-Aminononanoate Fatty Acid Metabolism->3-Aminononanoate cmiS1, cmiS2, cmiP2, cmiP3, cmiP4 Polyketide Chain Assembly Polyketide Chain Assembly 3-Aminononanoate->Polyketide Chain Assembly PKS Modules Cyclization & Glycosylation Cyclization & Glycosylation Polyketide Chain Assembly->Cyclization & Glycosylation This compound This compound Cyclization & Glycosylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Troubleshooting_Workflow Start Low this compound Yield Biomass Good Biomass? Start->Biomass OptimizeGrowth Optimize Growth Medium & Conditions Biomass->OptimizeGrowth No CheckParams Check Fermentation Parameters (pH, Temp, DO) Biomass->CheckParams Yes OptimizeParams Optimize Parameters (See Protocol 2) CheckParams->OptimizeParams Suboptimal CheckMedia Check Media Composition (C/N sources) CheckParams->CheckMedia Optimal OptimizeMedia Optimize Media (See Protocol 1) CheckMedia->OptimizeMedia Suboptimal CheckInoculum Check Inoculum Quality CheckMedia->CheckInoculum Optimal StandardizeInoculum Standardize Inoculum (See Protocol 3) CheckInoculum->StandardizeInoculum Inconsistent PrecursorFeeding Consider Precursor Feeding (3-aminononanoate) CheckInoculum->PrecursorFeeding Consistent

Caption: Troubleshooting workflow for low this compound yield.

Regulatory_Cascade Signal Environmental/Physiological Signals (e.g., Nutrient Limitation, pH) GlobalRegulator Global Regulatory Proteins Signal->GlobalRegulator PathwayRegulator Pathway-Specific Regulator (in 'cmi' cluster) GlobalRegulator->PathwayRegulator Biosynthesis This compound Biosynthetic Genes ('cmi' cluster) PathwayRegulator->Biosynthesis This compound This compound Biosynthesis->this compound

References

Technical Support Center: Cremimycin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Cremimycin.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction and purification process.

ProblemPossible CauseRecommended Solution
Low this compound Yield Suboptimal fermentation conditions.Optimize culture parameters such as pH, temperature, aeration, and incubation time. Refer to the optimized culture conditions for Streptomyces species in Table 1.
Incomplete cell lysis.Ensure thorough disruption of the mycelial cake. Consider alternative lysis methods if necessary.
Inefficient extraction solvent.The original protocol suggests a chloroform-methanol (CHCl3-MeOH) mixture.[1][2] Experiment with different ratios or alternative solvent systems.
Degradation of this compound.Maintain a pH below 5.5 after peak production to prevent degradation of the antibiotic.[3]
Poor Purity of Final Product Incomplete precipitation.Optimize the hexane-methanol precipitation step.[1][2] Vary the solvent ratios and temperature to improve selective precipitation.
Co-elution of impurities during chromatography.If using chromatography, adjust the mobile phase composition, gradient, or switch to a different stationary phase for better separation.
Presence of contaminating compounds.Incorporate additional purification steps such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).
Difficulty in Mycelial Cake Separation High viscosity of culture broth.Optimize the agitation speed during fermentation. Consider enzymatic treatment to reduce viscosity.
Inefficient centrifugation.Increase centrifugation speed or duration. Ensure proper balancing of centrifuge tubes.
Inconsistent Results Between Batches Variability in inoculum.Standardize the inoculum preparation, including spore concentration and age of the seed culture.
Inconsistent media composition.Prepare media with high-quality reagents and ensure consistent sterilization procedures.
Fluctuations in fermentation parameters.Tightly control pH, temperature, and dissolved oxygen levels throughout the fermentation process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial protocol for this compound extraction?

A1: The foundational protocol for this compound isolation involves extraction from the mycelial cake of Streptomyces sp. using a chloroform-methanol (CHCl3-MeOH) solvent mixture, followed by precipitation with hexane-methanol.

Q2: How can I optimize the production of this compound in my Streptomyces culture?

A2: Optimizing culture conditions is crucial for maximizing antibiotic production. Key parameters to consider include the carbon and nitrogen sources, pH, temperature, and incubation time. Studies on other Streptomyces species suggest that specific nutrient sources and environmental conditions can significantly enhance secondary metabolite production. Refer to Table 1 for a summary of optimized conditions for various Streptomyces species, which can serve as a starting point for the optimization of this compound production.

Q3: What are some common pitfalls to avoid during the extraction process?

A3: Common issues include incomplete extraction due to insufficient solvent-to-biomass ratio, degradation of the target compound due to improper pH or temperature, and loss of product during solvent evaporation. Careful control of these parameters is essential.

Q4: My final product has low purity. What further purification steps can I take?

A4: If the initial precipitation step does not yield a product of sufficient purity, further purification can be achieved using chromatographic techniques. Options include silica (B1680970) gel column chromatography, solid-phase extraction (SPE), and reversed-phase high-performance liquid chromatography (RP-HPLC).

Q5: How can I confirm the identity and purity of my extracted this compound?

A5: The structure of this compound was originally determined by spectroscopic study. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the identity of the isolated compound. Purity can be assessed by analytical HPLC.

Data Presentation

Table 1: Optimized Culture Conditions for Antibiotic Production by Various Streptomyces Species

ParameterS. rocheiS. purpurascensS. coeruleorubidusS. lavendofoliaeS. carpaticusS. kanamyceticusS. rimosus
Carbon Source 2% GlycerolStarchMannitolStarch10g/L Glucose10g/L Glucose3% Glucose, 3.5% Corn Starch
Nitrogen Source 1% PeptoneCaseinJBMPeptone2.5g/L Soyabean meal10g/L Glycine max meal2.5% Soybean meal
Optimal pH 7.57677.2--
Optimal Temp. 32°C30°C35°C30°C30°C--
Incubation Time 120 h8 days6 days10 days120 h--

Experimental Protocols & Visualizations

Protocol 1: Basic this compound Extraction and Purification

This protocol is based on the initial isolation method described in the literature.

  • Fermentation: Culture the this compound-producing Streptomyces strain in a suitable fermentation medium.

  • Harvesting: Separate the mycelial cake from the culture broth by centrifugation or filtration.

  • Extraction:

    • Suspend the mycelial cake in a chloroform-methanol (CHCl3-MeOH) solution.

    • Agitate the mixture for a sufficient period to ensure thorough extraction.

    • Separate the solvent extract from the mycelial debris by filtration or centrifugation.

  • Precipitation:

    • Concentrate the solvent extract under reduced pressure.

    • Add a hexane-methanol mixture to the concentrated extract to precipitate this compound.

    • Collect the precipitate by filtration or centrifugation.

  • Drying: Dry the purified this compound precipitate under vacuum.

G cluster_fermentation Fermentation & Harvesting cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces Culture Harvesting Separate Mycelial Cake Fermentation->Harvesting Solvent_Extraction Extract with CHCl3-MeOH Harvesting->Solvent_Extraction Separation Separate Extract Solvent_Extraction->Separation Concentration Concentrate Extract Separation->Concentration Precipitation Precipitate with Hexane-MeOH Concentration->Precipitation Drying Dry Product Precipitation->Drying Final_Product Final_Product Drying->Final_Product Purified this compound

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship: Troubleshooting Low Yield

This diagram illustrates the logical steps to troubleshoot low this compound yield.

G Start Low this compound Yield Check_Fermentation Review Fermentation Parameters Start->Check_Fermentation Optimize_Culture Optimize Culture Conditions (Table 1) Check_Fermentation->Optimize_Culture Suboptimal Check_Extraction Evaluate Extraction Efficiency Check_Fermentation->Check_Extraction Optimal Improved_Yield Improved Yield Optimize_Culture->Improved_Yield Modify_Solvent Modify Solvent System or Ratio Check_Extraction->Modify_Solvent Inefficient Check_Stability Investigate Product Degradation Check_Extraction->Check_Stability Efficient Modify_Solvent->Improved_Yield Control_pH Control pH Post- Production Check_Stability->Control_pH Degradation Detected Check_Stability->Improved_Yield Stable Control_pH->Improved_Yield

Caption: Troubleshooting Logic for Low this compound Yield.

References

Adjusting pH for optimal Cremimycin activity and stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cremimycin

Disclaimer: Publicly available data on the optimal pH for activity and stability of the specific antibiotic this compound is limited. The following technical support guide is based on established principles of antibiotic research and provides generalized protocols and troubleshooting advice that should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for reconstituting and storing this compound?

There is no specific public data on this compound. However, for many antibiotics, reconstitution and storage conditions are critical for maintaining potency. As a general practice, it is advisable to start with a standard physiological pH of 7.2-7.4 using a buffered saline solution (e.g., PBS) or sterile water, unless the manufacturer's instructions specify otherwise. Stability studies across a pH range are recommended to determine the optimal storage conditions. For some antibiotics, storage at slightly acidic or basic pH can be beneficial[1].

Q2: My this compound activity is lower than expected. Could pH be a factor?

Yes, pH is a critical factor that can significantly influence the activity of an antibiotic. The activity of many antimicrobial agents is pH-dependent, with some exhibiting enhanced activity at acidic pH and others at neutral or alkaline pH[2][3]. The pH of your experimental medium can affect the antibiotic's charge, conformation, and its ability to interact with its target on or within the bacterial cell. An assay to determine the Minimum Inhibitory Concentration (MIC) across a range of pH values is recommended to identify the optimal condition for your target organism.

Q3: How does the pH of the culture medium affect this compound's stability over time?

The pH of the medium can directly impact the chemical stability of an antibiotic. Many antibiotics, such as beta-lactams, can undergo hydrolysis or other forms of degradation in a pH-dependent manner[1]. It is crucial to differentiate between loss of activity due to instability (degradation of the compound) and reduced efficacy due to suboptimal pH for its mechanism of action. A stability study, often using High-Performance Liquid Chromatography (HPLC), can quantify the amount of active this compound remaining in solution at different pH values over time.

Troubleshooting Guides

Problem: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.

Possible Cause Troubleshooting Step
Uncontrolled pH of Media The pH of microbiological media like Mueller-Hinton Broth can shift due to bacterial metabolism.
1. Buffer the Media: Prepare your growth media using biological buffers (e.g., MES for pH 5.5-6.7, MOPS for pH 6.5-7.9, or HEPES for pH 7.2-8.2) at a concentration that does not inhibit bacterial growth (typically 25-50 mM).
2. Verify pH: Measure the pH of the media before and after the experiment to check for significant shifts.
pH-Dependent Activity Profile This compound may have a narrow optimal pH range for its activity against the target organism.
1. Perform a pH-Activity Profile: Run your MIC assay in parallel using media buffered at different pH values (e.g., 5.5, 6.5, 7.4, 8.0) to determine the optimal pH for activity.

Problem: Loss of this compound activity in solution during a long-term experiment.

Possible Cause Troubleshooting Step
pH-Dependent Instability The compound may be degrading at the pH of your experimental buffer or medium.
1. Conduct a Stability Study: Incubate this compound solutions at your experimental temperature in buffers of varying pH (e.g., 4, 6, 7.4, 9).
2. Quantify Degradation: At various time points, analyze the samples using HPLC to measure the concentration of the intact drug. This will reveal the pH at which this compound is most stable.
3. Adjust Experimental Protocol: If instability is confirmed, consider preparing fresh solutions for long experiments or identify a buffer system that maximizes stability.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how pH could influence this compound's activity and stability. This is not actual experimental data for this compound.

Table 1: Hypothetical pH-Dependent Activity of this compound against S. aureus

Buffer pHMinimum Inhibitory Concentration (MIC) in µg/mL
5.5> 64
6.516
7.44
8.08

Table 2: Hypothetical pH-Dependent Stability of this compound at 37°C

Buffer pH% of Intact this compound Remaining after 24h (HPLC Analysis)
4.045%
6.092%
7.488%
9.061%

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Activity

Objective: To determine the MIC of this compound against a target bacterium at various pH values.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Target bacterium (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile biological buffers (e.g., MES, MOPS, HEPES).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (plate reader).

Methodology:

  • Prepare Buffered Media: Prepare separate batches of CAMHB, each containing a biological buffer (e.g., 50 mM MES, 50 mM HEPES) adjusted to the desired final pH values (e.g., 6.0, 7.4). Filter-sterilize the buffered media.

  • Prepare Bacterial Inoculum: Culture the target bacterium and prepare an inoculum as per standard MIC testing guidelines (e.g., CLSI standards) to a final concentration of 5 x 10^5 CFU/mL in each buffered medium.

  • Serial Dilution: In separate 96-well plates for each pH condition, perform a two-fold serial dilution of the this compound stock solution with the corresponding buffered medium.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria) for each pH condition.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring absorbance at 600 nm.

  • Analysis: Compare the MIC values obtained at each pH to identify the optimal pH for this compound activity.

Protocol 2: Assessing the pH-Dependent Stability of this compound

Objective: To quantify the chemical stability of this compound in solutions of varying pH over time.

Materials:

  • This compound stock solution.

  • A series of sterile buffers (e.g., citrate (B86180) for pH 4, phosphate (B84403) for pH 6-8, carbonate for pH 10).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

  • Incubator or water bath.

Methodology:

  • Prepare Samples: Dilute the this compound stock solution to a final concentration (e.g., 50 µg/mL) in each of the different pH buffers.

  • Time Zero (T=0) Measurement: Immediately after preparation, inject an aliquot of each sample into the HPLC system to determine the initial peak area corresponding to intact this compound.

  • Incubation: Incubate all samples at a chosen temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point relative to the T=0 measurement for each pH condition.

    • Plot the percentage of remaining this compound versus time for each pH.

    • The pH condition that shows the slowest decline in concentration is the pH of maximum stability.

Visualizations

Workflow_Optimal_pH_Determination cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision prep_drug Prepare this compound Stock activity_test Perform pH-Dependent MIC Assay prep_drug->activity_test stability_test Perform pH-Dependent Stability Assay (HPLC) prep_drug->stability_test prep_media Prepare Media Buffered at Various pH Values prep_media->activity_test analyze_mic Analyze MIC Data activity_test->analyze_mic analyze_stability Analyze HPLC Data stability_test->analyze_stability decision Select Optimal pH analyze_mic->decision analyze_stability->decision

Caption: Workflow for determining the optimal pH for this compound activity and stability.

Troubleshooting_pH_Issues start Unexpected Result: Low or Variable Activity q1 Is the experimental medium buffered? start->q1 sol_buffer Action: Buffer the medium and re-test. q1->sol_buffer a1_no q2 Have you determined the optimal pH for activity? q1->q2 a1_yes a1_yes Yes a1_no No sol_buffer->q1 sol_mic Action: Perform MIC assay across a pH range. q2->sol_mic a2_no q3 Is the drug stable at the experimental pH and temperature? q2->q3 a2_yes a2_yes Yes a2_no No sol_mic->q2 sol_stability Action: Perform HPLC stability study across a pH range. q3->sol_stability a3_no end_node Re-evaluate other experimental parameters. q3->end_node a3_yes a3_yes Yes a3_no No sol_stability->q3

Caption: Troubleshooting decision tree for pH-related issues with this compound.

Hypothetical_Signaling_Pathway Hypothetical Mechanism: Inhibition of Protein Secretion (Inspired by Arylomycin Antibiotics) cluster_membrane Bacterial Cell Membrane preprotein Pre-protein spase Signal Peptidase (SPase) (Target Enzyme) preprotein->spase Cleavage mature_protein Mature Secreted Protein spase->mature_protein This compound This compound inhibition This compound->inhibition inhibition->spase effect Inhibition of Protein Secretion inhibition->effect

Caption: Hypothetical mechanism of this compound inspired by signal peptidase inhibitors.

References

Troubleshooting inconsistent results in Cremimycin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Cremimycin bioassays. It offers troubleshooting advice for inconsistent results, detailed experimental protocols, and insights into the compound's mechanism of action.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound bioassays in a question-and-answer format, providing actionable solutions to ensure data accuracy and reproducibility.

Q1: Why are my Minimum Inhibitory Concentration (MIC) values for this compound inconsistent between experiments?

A1: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the bacterial culture is a critical parameter. Variations in the starting inoculum size can significantly impact the MIC outcome.

  • Media Composition: Minor lot-to-lot variations in media components or pH can alter bacterial growth rates and the apparent activity of this compound.

  • Compound Stability: this compound, like many antibiotics, may degrade if not stored or handled properly. The age of stock solutions and freeze-thaw cycles can lead to reduced potency.

  • Incubation Conditions: Deviations in incubation time, temperature, or atmospheric conditions (e.g., CO2 levels) can affect bacterial growth and, consequently, MIC results.

  • Operator Variability: Subtle differences in pipetting techniques, endpoint determination (visual reading of turbidity), and serial dilutions can introduce variability.

Q2: My MIC results show partial inhibition across a range of concentrations, not a clear cutoff. What could be the cause?

A2: This phenomenon, often referred to as a "trailing endpoint," can be caused by several factors:

  • Bacterial Clumping: If the bacterial inoculum is not a uniform suspension, clumps of bacteria may require higher concentrations of this compound to be inhibited, leading to apparent growth at concentrations above the true MIC.

  • Heteroresistance: The bacterial population may contain a small subpopulation of more resistant cells. These cells can grow at higher antibiotic concentrations, resulting in a gradual decrease in turbidity rather than a sharp cutoff.

  • Drug-Induced Stress Response: Sub-lethal concentrations of an antibiotic can sometimes induce a stress response in bacteria that allows for limited growth.

Q3: I am observing no inhibition of bacterial growth, even at high concentrations of this compound. What should I check?

A3: A complete lack of activity can be alarming. Here are the primary troubleshooting steps:

  • Confirm Compound Identity and Purity: Ensure that the this compound used is from a reputable source and has been properly stored. If possible, verify its identity and purity using analytical methods.

  • Check for Inactivation: The bioassay medium itself could contain components that inactivate this compound.

  • Bacterial Resistance: The bacterial strain being tested may have intrinsic or acquired resistance to macrolactam antibiotics. It is advisable to include a quality control strain with a known susceptibility profile to this compound or similar antibiotics.

  • Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure that the final concentration of the solvent in the assay is not inhibiting bacterial growth or interfering with the antibiotic's activity.

Q4: My positive control (bacteria with no antibiotic) is showing poor or no growth. What does this indicate?

A4: A failed positive control invalidates the results of the entire experiment. The most likely causes are:

  • Problems with the Inoculum: The bacterial culture may not have been viable or may have been prepared at too low a density.

  • Media Issues: The growth medium may have been improperly prepared, be contaminated, or be unsuitable for the specific bacterial strain.

  • Incubation Problems: The incubator may not be functioning at the correct temperature or atmospheric conditions.

Data Presentation

Due to the limited publicly available quantitative data for this compound, the following table presents illustrative Minimum Inhibitory Concentration (MIC) data for Penicillin, a well-characterized lactam antibiotic, against common Gram-positive pathogens. This data serves as an example of how to structure and present such results.

Bacterial SpeciesStrainPenicillin MIC Range (µg/mL)
Staphylococcus aureusATCC 292130.12 - 1
Staphylococcus aureus (MRSA)ATCC 43300> 128
Streptococcus pneumoniaeATCC 496190.008 - 0.06
Enterococcus faecalisATCC 292121 - 8

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against a target bacterial strain.

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

2. Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD600 of 0.08-0.13).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the antibiotic.

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL per well.

    • The final concentrations of this compound will now be half of the initial serial dilutions.

  • Controls:

    • Positive Control (Growth Control): A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum.

    • Negative Control (Sterility Control): A well containing 200 µL of uninoculated CAMHB.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

Proposed Signaling Pathway of this compound Action

Cremimycin_Pathway cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM Synthesis Peptide_Precursors Peptide Precursors UDP-NAM->Peptide_Precursors Addition Lipid_II Lipid II Precursor Peptide_Precursors->Lipid_II Translocation to Cell Membrane Flippase Flippase Lipid_II->Flippase Lipid_II_ext Lipid II Flippase->Lipid_II_ext Peptidoglycan Growing Peptidoglycan Chain Lipid_II_ext->Peptidoglycan Transglycosylation PBP Penicillin-Binding Protein (PBP) Cross-linked_Peptidoglycan Cross-linked Peptidoglycan PBP->Cross-linked_Peptidoglycan Transpeptidation (Cross-linking) Cell_Lysis Cell_Lysis PBP->Cell_Lysis Leads to Peptidoglycan->PBP Binds to Stable_Cell_Wall Stable_Cell_Wall Cross-linked_Peptidoglycan->Stable_Cell_Wall Forms This compound This compound This compound->Inhibition Inhibition->PBP Inhibition

Caption: Proposed mechanism of action for this compound targeting cell wall synthesis.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Start Start Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum Serial_Dilution Prepare 2-fold Serial Dilution of this compound Start->Serial_Dilution Dilute_Inoculum Dilute Inoculum to 5x10^5 CFU/mL Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate 96-well Plate with Bacteria and this compound Dilute_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC Endpoint (Visual or Spectrophotometer) Incubate->Read_Results End End Read_Results->End End

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting Decision Tree for Inconsistent MIC Results

Troubleshooting_Tree Inconsistent_MIC Inconsistent MIC Results Check_Inoculum Inoculum Density Correct? Inconsistent_MIC->Check_Inoculum Check_Media Media pH and Lot Consistent? Check_Inoculum->Check_Media Yes Standardize_Inoculum Standardize Inoculum (McFarland/OD) Check_Inoculum->Standardize_Inoculum No Check_Compound This compound Stock Fresh? Check_Media->Check_Compound Yes Use_Same_Media_Lot Use Consistent Media Lot and Check pH Check_Media->Use_Same_Media_Lot No Check_Technique Consistent Pipetting? Check_Compound->Check_Technique Yes Prepare_Fresh_Stock Prepare Fresh Stock Solution Check_Compound->Prepare_Fresh_Stock No Review_Pipetting Review and Standardize Pipetting Technique Check_Technique->Review_Pipetting No Re-run_Assay Re-run Assay Check_Technique->Re-run_Assay Yes Standardize_Inoculum->Re-run_Assay Use_Same_Media_Lot->Re-run_Assay Prepare_Fresh_Stock->Re-run_Assay Review_Pipetting->Re-run_Assay

Caption: Decision tree for troubleshooting inconsistent MIC results.

Validation & Comparative

A Comparative Analysis of Cremimycin and Daptomycin Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

The escalating threat of antimicrobial resistance necessitates a continuous search for novel antibiotics with potent activity against multidrug-resistant Gram-positive pathogens. This guide provides a comparative overview of two such antibiotics: daptomycin (B549167), a well-established cyclic lipopeptide, and cremimycin (B1232694), a lesser-known 19-membered macrocyclic lactam. While extensive data is available for daptomycin, information on this compound is notably limited, presenting a significant gap in the current scientific literature.

Executive Summary

Data Presentation: In Vitro Activity

The in vitro activity of an antibiotic is a critical measure of its potential efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Daptomycin: Quantitative In Vitro Activity

Daptomycin has demonstrated potent in vitro activity against a wide spectrum of Gram-positive organisms. The following table summarizes the MIC ranges for daptomycin against key clinical isolates.

Bacterial SpeciesNo. of IsolatesDaptomycin MIC Range (µg/mL)Daptomycin MIC₅₀ (µg/mL)Daptomycin MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (all)380.03 - 10.250.5
Staphylococcus aureus (MRSA)380.03 - 0.50.250.5
Enterococcus faecalis70.5 - 40.54
Enterococcus faecium270.25 - 844
Streptococcus pneumoniae-0.12 - 1--
Other Streptococci-0.06 - 8--

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

This compound: Qualitative In Vitro Activity

Information regarding the quantitative in vitro activity of this compound is scarce. A foundational study from 1998 reported its isolation and noted its "broad antimicrobial activities against Gram-positive bacteria including MRSA". However, specific MIC values from this or subsequent studies are not publicly available, precluding a direct quantitative comparison with daptomycin.

Experimental Protocols

Standardized protocols are essential for the accurate determination of antibiotic susceptibility. The following outlines a typical methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method for MIC Determination

This is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB), to create a range of concentrations.

  • Inoculum Preparation: The bacterial strain to be tested is cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate, containing the different antibiotic concentrations, is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Mechanism of Action

Understanding the mechanism by which an antibiotic exerts its effect is crucial for drug development and for predicting potential resistance mechanisms.

Daptomycin: Disruption of Bacterial Cell Membrane Function

Daptomycin's mechanism of action is unique and targets the bacterial cell membrane.

  • Calcium-Dependent Binding: Daptomycin binds to the bacterial cytoplasmic membrane in a calcium-ion-dependent manner.

  • Oligomerization and Membrane Insertion: Upon binding, daptomycin molecules oligomerize and insert into the cell membrane. This process is dependent on the presence of phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.

  • Membrane Depolarization: The insertion of the daptomycin oligomers leads to the formation of pores or ion channels in the membrane. This results in a rapid efflux of potassium ions, causing depolarization of the membrane potential.

  • Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.

Daptomycin_Mechanism Daptomycin Daptomycin Oligomerization Oligomerization & Membrane Insertion Daptomycin->Oligomerization Binds to Calcium Ca²⁺ Ions Calcium->Oligomerization In presence of BacterialMembrane Bacterial Cell Membrane (PG-rich) BacterialMembrane->Oligomerization PoreFormation Pore Formation Oligomerization->PoreFormation Depolarization Membrane Depolarization (K⁺ Efflux) PoreFormation->Depolarization Inhibition Inhibition of DNA, RNA & Protein Synthesis Depolarization->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Mechanism of action of daptomycin.

This compound: Mechanism of Action

The precise mechanism of action for this compound has not been detailed in the available scientific literature. As a macrocyclic lactam, its mode of action could potentially involve various targets, but further investigation is required to elucidate this.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro and in vivo efficacy of a novel antibiotic.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment MIC MIC Determination (Broth Microdilution) TimeKill Time-Kill Assays MIC->TimeKill AnimalModel Animal Model of Infection (e.g., Murine Thigh Model) TimeKill->AnimalModel Proceed if promising Dosing Dosing Regimen Determination AnimalModel->Dosing Efficacy Efficacy Evaluation (Bacterial Load Reduction) Dosing->Efficacy Discovery Antibiotic Discovery/ Compound Selection Discovery->MIC

General experimental workflow for antibiotic evaluation.

Conclusion

Daptomycin stands as a well-characterized and potent antibiotic against a broad range of Gram-positive bacteria, supported by extensive in vitro and in vivo data. Its unique membrane-disrupting mechanism of action makes it a valuable tool in combating resistant infections.

This compound, while showing initial promise as a novel antibiotic with activity against MRSA, remains largely uncharacterized in the public domain. The lack of available quantitative data on its in vitro and in vivo activity, as well as its mechanism of action, highlights a significant knowledge gap. Further research is imperative to determine the potential clinical utility of this compound and to enable a comprehensive and direct comparison with established antibiotics like daptomycin. For researchers and drug development professionals, the case of this compound underscores the importance of comprehensive preclinical data in the journey from a promising compound to a viable therapeutic agent.

References

Validating the Antibacterial Spectrum of Cremimycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for the in vitro evaluation of the novel macrocyclic lactam antibiotic, Cremimycin, against clinically relevant Gram-positive pathogens. This document provides a framework for comparative analysis with established antibiotics, including detailed experimental protocols and data presentation structures.

Introduction to this compound

This compound is a novel 19-membered macrocyclic lactam antibiotic isolated from Streptomyces sp.[1]. Preliminary studies have indicated that this compound exhibits broad antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. As a member of the lactam class of antibiotics, its mechanism of action is hypothesized to involve the inhibition of bacterial cell wall synthesis. This guide provides the necessary protocols and comparative framework to rigorously validate its antibacterial spectrum against a panel of clinically significant isolates.

Comparative Antibacterial Spectra

To objectively assess the efficacy of this compound, its in vitro activity should be compared against established antibiotics with known efficacy against Gram-positive pathogens. The following tables provide a template for summarizing Minimum Inhibitory Concentration (MIC) data. MIC values for common comparator drugs, gathered from published literature, are included. Researchers can populate the "this compound" column with their experimental findings.

Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus

AntibioticMIC RangeMIC₅₀MIC₉₀
This compound Data to be determinedData to be determinedData to be determined
Vancomycin 1.5-2.0--
Daptomycin -0.440.78
Linezolid ---
Oxacillin (for MSSA) ---

Table 2: Comparative MIC Values (µg/mL) Against Enterococcus faecalis

AntibioticMIC RangeMIC₅₀MIC₉₀
This compound Data to be determinedData to be determinedData to be determined
Ampicillin 0.5-2--
Vancomycin ---
Daptomycin -11.36
Linezolid ---

Table 3: Comparative MIC Values (µg/mL) Against Enterococcus faecium

AntibioticMIC RangeMIC₅₀MIC₉₀
This compound Data to be determinedData to be determinedData to be determined
Ampicillin ---
Vancomycin ---
Daptomycin 2-41.361.90
Linezolid ---

Table 4: Comparative MIC Values (µg/mL) Against Streptococcus pneumoniae

AntibioticMIC RangeMIC₅₀MIC₉₀
This compound Data to be determinedData to be determinedData to be determined
Penicillin ≤0.064 - ≥2--
Ceftriaxone ---
Vancomycin ---
Azithromycin ---

Experimental Protocols

Accurate and reproducible determination of the antibacterial spectrum of this compound requires standardized methodologies. The following are detailed protocols for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative susceptibility testing.

1. Preparation of Materials:

  • Bacterial Strains: Clinically relevant isolates of S. aureus (including MRSA), E. faecalis (including VRE), E. faecium (including VRE), and S. pneumoniae. Quality control strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212) must be included.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For Streptococcus pneumoniae, supplement with 2-5% lysed horse blood.

  • Antibiotics: this compound (with known purity), and comparator antibiotics (Vancomycin, Daptomycin, Linezolid, etc.). Prepare stock solutions in appropriate solvents.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation:

  • Prepare serial two-fold dilutions of each antibiotic in the test broth directly in the 96-well plates. The final volume in each well should be 50 µL (or 100 µL depending on the protocol).

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL (or 200 µL).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in 5% CO₂.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader.

Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method to assess susceptibility.

1. Preparation:

  • A standardized inoculum of the test bacterium (0.5 McFarland) is swabbed uniformly across the surface of a Mueller-Hinton agar (B569324) plate.

  • Paper disks impregnated with a known concentration of this compound and comparator antibiotics are placed on the agar surface.

2. Incubation:

  • Plates are incubated under the same conditions as the broth microdilution method.

3. Analysis:

  • If the bacteria are susceptible to the antibiotic, a circular zone of no growth, known as the zone of inhibition, will appear around the disk.

  • The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Proposed Mechanism of Action of this compound

As a macrocyclic lactam antibiotic, this compound likely shares a mechanism of action with other β-lactam antibiotics. The core of this mechanism is the inhibition of bacterial cell wall synthesis.

G cluster_bacterium Bacterial Cell cluster_action This compound Action cluster_result Result PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cross-linked Peptidoglycan (Cell Wall) PBP->Cell_Wall Catalyzes Weakened_Wall Weakened Cell Wall PBP->Weakened_Wall Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Transpeptidation This compound This compound This compound->PBP Inhibition Lysis Cell Lysis Weakened_Wall->Lysis

Caption: Proposed mechanism of action for this compound.

The β-lactam ring structure of this compound is believed to mimic the D-Ala-D-Ala moiety of peptidoglycan precursors. This allows it to bind to the active site of penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the cross-linking of the peptidoglycan layer of the cell wall. By inactivating PBPs, this compound would disrupt cell wall synthesis, leading to a weakened cell wall and ultimately, cell lysis.

Experimental Workflow for Antibacterial Spectrum Validation

The following diagram outlines a logical workflow for the comprehensive validation of a new antibacterial agent like this compound.

G start Start: New Antibacterial Compound (this compound) protocol_dev Develop & Standardize Susceptibility Testing Protocols start->protocol_dev qc_strains Select Quality Control Bacterial Strains start->qc_strains clinical_isolates Acquire Diverse Panel of Clinical Isolates start->clinical_isolates mic_testing Perform Broth Microdilution (MIC determination) protocol_dev->mic_testing disk_testing Perform Disk Diffusion (Zone of Inhibition) protocol_dev->disk_testing qc_strains->mic_testing qc_strains->disk_testing clinical_isolates->mic_testing clinical_isolates->disk_testing data_analysis Data Analysis & Comparison with Existing Antibiotics mic_testing->data_analysis disk_testing->data_analysis mic50_90 Calculate MIC₅₀ and MIC₉₀ data_analysis->mic50_90 spectrum_determination Determine Antibacterial Spectrum (Broad vs. Narrow) mic50_90->spectrum_determination report Publish Comparison Guide spectrum_determination->report

Caption: Workflow for validating the antibacterial spectrum.

References

Comparative Analysis of Cremimycin: An Evaluation of a Novel Macrolactam Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cremimycin, a novel 19-membered macrocyclic lactam antibiotic. While direct comparative clinical trial data for this compound is not yet publicly available, this document synthesizes the existing preclinical information and provides a framework for its evaluation against other established antibiotics, particularly those effective against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Overview of this compound

This compound is an antibiotic isolated from Streptomyces sp. that has demonstrated broad antimicrobial activity against Gram-positive bacteria, including MRSA.[1] Its unique 19-membered macrocyclic lactam structure places it in the macrolactam class of antibiotics.[1] Macrolactam antibiotics are known for their significant biological activities, which can include antibacterial, antifungal, and antitumor effects.

Comparative Efficacy Data

Direct comparative studies detailing the efficacy of this compound versus other antibiotics in clinical settings are not yet available in published literature. However, to provide a benchmark for evaluation, the following table summarizes the clinical success rates of several antibiotics used to treat complicated skin and soft tissue infections (cSSTIs) caused by MRSA, as determined by a meta-analysis. It is crucial to note that This compound was not evaluated in these studies , and this data is presented for contextual comparison only.

Table 1: Clinical Success Rates of Various Antibiotics Against MRSA in Complicated Skin and Soft Tissue Infections (cSSTIs)

AntibioticPooled Success Rate (95% Credible Interval)
This compound Data Not Available
Dalbavancin87.7% (74.6% - 95.4%)[2]
Linezolid84.4% (76.6% - 90.6%)[2]
Telavancin83.5% (73.6% - 90.8%)[2]
Daptomycin78.1% (54.6% - 93.2%)
Vancomycin74.7% (64.1% - 83.5%)
Tigecycline70.4% (48.0% - 87.6%)

Source: Adapted from a Bayesian meta-analysis of clinical trials for MRSA cSSTIs.

Further research and clinical trials are necessary to determine the specific Minimum Inhibitory Concentration (MIC) values and clinical efficacy of this compound against a range of bacterial strains. A template for presenting such future data is provided below.

Table 2: Template for Comparative In Vitro Activity (MIC µg/mL) of this compound

OrganismThis compound Vancomycin Linezolid Daptomycin
S. aureus (MRSA)Data Not AvailableData Not AvailableData Not AvailableData Not Available
S. pneumoniaeData Not AvailableData Not AvailableData Not AvailableData Not Available
Enterococcus faecalisData Not AvailableData Not AvailableData Not AvailableData Not Available

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound belongs to the macrolactam class of antibiotics, which are structurally related to macrolides. The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. These antibiotics bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center and the nascent peptide exit tunnel. This binding event interferes with the translocation step of protein synthesis, ultimately halting the elongation of the polypeptide chain and inhibiting bacterial growth. While macrolides are generally considered bacteriostatic, they can be bactericidal at high concentrations.

cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Polypeptide_Chain Growing Polypeptide Chain 50S_Subunit->Polypeptide_Chain Elongation Inhibition Inhibition of Translocation 50S_Subunit->Inhibition 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit tRNA tRNA with Amino Acid tRNA->50S_Subunit This compound This compound (Macrolactam) This compound->50S_Subunit Binds to Protein_Synthesis_Halted Protein Synthesis Halted Inhibition->Protein_Synthesis_Halted Leads to

Caption: Mechanism of action for macrolactam antibiotics like this compound.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the in vitro efficacy of an antibiotic like this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

1. Preparation of Materials:

  • Bacterial Strain: A pure culture of the test organism (e.g., MRSA) grown overnight on an appropriate agar (B569324) medium.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antibiotic Stock Solution: Prepare a stock solution of this compound at a known high concentration.
  • 96-Well Microtiter Plate.

2. Inoculum Preparation:

  • Select several colonies of the test organism and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotic:

  • Dispense 50 µL of CAMHB into each well of the 96-well plate.
  • Add 50 µL of the antibiotic stock solution to the first well and mix, creating a 1:2 dilution.
  • Transfer 50 µL from the first well to the second well, and continue this serial dilution across the plate to create a range of decreasing antibiotic concentrations.

4. Inoculation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
  • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

5. Incubation:

  • Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

6. Reading the Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the organism.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; "Serial_Dilution" [label="Perform Serial Dilution of this compound\nin 96-Well Plate"]; "Inoculate_Plate" [label="Inoculate Plate with Bacterial Suspension"]; "Incubate" [label="Incubate at 35°C for 16-20 hours"]; "Read_Results" [label="Read MIC Value\n(Lowest concentration with no visible growth)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum"; "Prepare_Inoculum" -> "Serial_Dilution"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; }

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound is a promising novel macrolactam antibiotic with demonstrated in vitro activity against Gram-positive pathogens, including MRSA. While direct comparative efficacy data from clinical trials are not yet available, the established mechanism of action for this class of antibiotics and standardized protocols for its evaluation provide a solid foundation for future research. The provided comparative data for other antibiotics highlights the benchmarks that this compound will need to meet or exceed to become a viable therapeutic option. Further studies are essential to fully characterize its clinical potential.

References

In Vitro Toxicity Profile of Cremimycin Compared to Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro toxicity of Cremimycin and other selected antibiotics. Due to the limited publicly available data on the specific in vitro toxicity of this compound, this guide focuses on presenting the known cytotoxicity of comparator antibiotics—Daptomycin, Vancomycin, Linezolid, and various macrolides—to provide a relevant toxicological context. The information herein is intended to serve as a resource for researchers in the fields of drug discovery and development.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for several antibiotics against a variety of human cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value is indicative of higher cytotoxic potential.

AntibioticCell LineCell TypeIC50 (µM)Citation
Daptomycin MCF7Breast Adenocarcinoma0.34[1][2]
HepG2Hepatocellular Carcinoma127.6[2]
Huh7Hepatocellular Carcinoma59.3[2]
MDA-MB-231Breast Adenocarcinoma85.87[2]
HeLaCervical Cancer143.5
HUVECHuman Umbilical Vein Endothelial Cells1.37
CCD-18CoColon Fibroblasts104.3
HEK293Human Embryonic Kidney133.4
Vancomycin MDA-MB-231Breast Adenocarcinoma~0.067 (100 ng/mL)
CCRF-CEMT-cell Lymphoblastoid> 500
HEK-293THuman Embryonic Kidney> 320
Linezolid HepG2Hepatocellular Carcinoma> 100
CHOChinese Hamster Ovary105.4
Rat Primary HepatocytesHepatocytes17
Macrolides
ClarithromycinHepG2Hepatocellular CarcinomaLower than Doxorubicin
Azithromycin (B1666446)HepG2Hepatocellular CarcinomaHigher than Doxorubicin
Erythromycin (B1671065)HepG2Hepatocellular CarcinomaIncreased cell proliferation

Note: Specific IC50 values for this compound are not currently available in the public domain. The original research on this compound indicated an effect on cultured tumor cells, suggesting some level of cytotoxic activity that has yet to be quantified and publicly reported. A study on various macrolides in a human liver cell line demonstrated that erythromycin estolate was the most toxic, followed by erythromycin-11,12-cyclic carbonate, roxithromycin, and clarithromycin, while erythromycin base and azithromycin were the least toxic.

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays used to determine the IC50 values of antibiotics.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with various concentrations of the test antibiotic and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] Assay

This is another colorimetric assay for the determination of cell viability.

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation: Incubate the plate for the desired exposure time.

  • WST-8 Reagent Addition: Add the WST-8 reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at approximately 450 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Potential Mechanisms of Antibiotic-Induced Toxicity: Signaling Pathways

Antibiotic-induced cytotoxicity in mammalian cells can be mediated by several signaling pathways, primarily involving apoptosis and necroptosis.

Apoptosis Signaling Pathway

Apoptosis is a form of programmed cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Many antibiotics can induce apoptosis by triggering mitochondrial stress.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartments cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Antibiotic Antibiotic Mito_Stress Mitochondrial Stress Antibiotic->Mito_Stress ROS ROS Bax_Bak Bax/Bak Activation ROS->Bax_Bak Activates CytoC Cytochrome c Release Bax_Bak->CytoC Promotes Caspase9 Caspase-9 Activation Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Leads to Mito_Stress->ROS Induces Mito_Stress->Bax_Bak Activates CytoC->Caspase9 Activates

Caption: Intrinsic apoptosis pathway induced by antibiotics.

Necroptosis Signaling Pathway

Necroptosis is a form of programmed necrosis, or inflammatory cell death. It is typically initiated when apoptosis is inhibited.

Necroptosis_Pathway cluster_extracellular Extracellular cluster_cell Cellular Compartments cluster_cytoplasm_necro Cytoplasm Stimulus Cellular Stress (e.g., Antibiotics) RIPK1 RIPK1 Activation Stimulus->RIPK1 Induces RIPK3 RIPK3 Activation RIPK1->RIPK3 Activates MLKL MLKL Phosphorylation RIPK3->MLKL Phosphorylates MLKL_oligomer MLKL Oligomerization & Translocation MLKL->MLKL_oligomer Leads to Pore_Formation Pore Formation in Plasma Membrane MLKL_oligomer->Pore_Formation Causes Necroptosis Necroptosis Pore_Formation->Necroptosis Results in

Caption: General signaling pathway for necroptosis.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of an antibiotic.

Experimental_Workflow Start Start: Select Cell Line & Antibiotic Concentrations Cell_Culture Cell Culture & Seeding in 96-well plates Start->Cell_Culture Treatment Treatment with Antibiotic (Dose-Response) Cell_Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, WST-8) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition Analysis Data Analysis: - % Viability Calculation - IC50 Determination Data_Acquisition->Analysis End End: Comparative Toxicity Profile Analysis->End

Caption: Workflow for in vitro cytotoxicity assessment.

References

Unraveling the Action of Cremimycin: A Challenge in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its demonstrated efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), the precise mechanism of action of the 19-membered macrocyclic lactam antibiotic, Cremimycin, remains to be fully elucidated. This knowledge gap currently prevents a direct comparative analysis with known inhibitors of specific cellular pathways.

This compound, a natural product isolated from Streptomyces sp., stands as a promising candidate in the ongoing search for novel antimicrobial agents.[1] Its complex structure, arising from a polyketide biosynthesis pathway, confers its potent antibacterial properties. However, the specific molecular target within the bacterial cell that this compound binds to and inhibits has not yet been identified in publicly available research.

Understanding the mechanism of action is a critical step in the development of any new drug. It allows researchers to:

  • Identify potential resistance mechanisms: Knowing the target pathway helps predict how bacteria might evolve to evade the drug's effects.

  • Optimize drug design: Understanding the drug-target interaction can guide the synthesis of more potent and specific derivatives.

  • Enable comparative studies: Knowledge of the mechanism is essential for benchmarking a new drug against existing inhibitors of the same pathway, a key aspect of preclinical evaluation.

Without a defined molecular target for this compound, it is not feasible to conduct a meaningful comparison with "known inhibitors." Such a comparison would require inhibitors of the same specific enzyme or cellular process that this compound disrupts.

Future research efforts will likely focus on identifying the cellular target of this compound. Common experimental approaches to determine the mechanism of action of a new antibiotic include:

  • Macromolecular synthesis assays: To determine if the antibiotic inhibits the synthesis of DNA, RNA, protein, or the cell wall.

  • Affinity chromatography and proteomics: To isolate the cellular components that bind to the antibiotic.

  • Genetic screens: To identify bacterial mutants that are resistant or hypersensitive to the antibiotic, which can point to the affected pathway.

Once the mechanism of action for this compound is established, it will be possible to conduct the comprehensive comparative studies necessary to fully validate its potential as a therapeutic agent. This will involve detailed experimental protocols to assess its performance against other antibiotics that share its mode of action. Such studies will be crucial for positioning this compound in the landscape of antibacterial drug discovery and for guiding its future clinical development.

References

Comparative Analysis of Post-Antibiotic Effect: A Methodological Guide Featuring Cremimycin and Comparator Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative analysis of the post-antibiotic effect (PAE), a critical pharmacodynamic parameter in the evaluation of antimicrobial agents. While specific experimental data on the PAE of the novel macrocyclic lactam, Cremimycin, is not yet publicly available, this document will use it as a focal point to outline the necessary experimental protocols and data presentation methods. To illustrate a comparative analysis, this guide includes published PAE data for other antibiotics with activity against Gram-positive bacteria, the primary target spectrum of this compound.

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the persistent suppression of bacterial growth that continues after a brief exposure of microorganisms to an antimicrobial agent, even when the concentration of the drug falls below the minimum inhibitory concentration (MIC). A significant PAE may have important clinical implications, potentially allowing for less frequent dosing intervals, which can reduce toxicity and enhance patient compliance. The duration of the PAE is influenced by several factors, including the bacterial species, the class and concentration of the antibiotic, and the duration of exposure. For instance, antimicrobials that inhibit protein or RNA synthesis often exhibit a significant PAE against both Gram-positive and Gram-negative bacteria, whereas beta-lactam antibiotics typically show a PAE against Gram-positive cocci but not Gram-negative bacilli.

Comparative Post-Antibiotic Effect Data

As a 19-membered macrocyclic lactam antibiotic, this compound's PAE would be most relevantly compared against other antibiotics targeting Gram-positive organisms, including Methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the in vitro PAE of several such antibiotics against key Gram-positive pathogens.

Table 1: Post-Antibiotic Effect (PAE) of Macrolide Antibiotics against Staphylococcus aureus

AntibioticConcentration (x MIC)Exposure Time (hours)PAE Duration (hours)
Erythromycin221.2[1]
Josamycin222.5[1]
Rokitamycin221.93 - 5.45[2]
Clarithromycin221.9[1]
Midecamycin Acetate223.9[1]

Table 2: Post-Antibiotic Effect (PAE) of Linezolid against Gram-Positive Pathogens

OrganismConcentration (x MIC)Exposure Time (hours)Mean PAE Duration (hours)
Staphylococcus aureus110 - 1.7
410.5 - 2.3
Various-2.2 (maximal)
Staphylococcus epidermidis110.3 - 1.0
411.7 - 2.0
Various-1.8 (maximal)
Enterococcus faecalis111.1 - 1.4
411.3 - 2.4
Various-2.8 (maximal)

Table 3: Post-Antibiotic Effect (PAE) of Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticConcentrationExposure Time (hours)PAE Duration (hours)
Vancomycin19 x MIC-0 - 1.3
Vancomycin25 mg/L1 and 2-
Teicoplanin25 mg/L1 and 2Greater than Vancomycin
Arbekacin0.5 - 2 x MIC-2.3 - 3.8

Experimental Protocols for PAE Determination

The following section details a standard methodology for determining the in vitro post-antibiotic effect.

Materials
  • Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, MRSA clinical isolates)

  • This compound and comparator antibiotics (e.g., Linezolid, Vancomycin, Erythromycin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Shaking incubator

  • Centrifuge

  • Micropipettes and sterile tips

Minimum Inhibitory Concentration (MIC) Determination

Prior to PAE testing, the MIC of each antibiotic against the test organisms should be determined using a standardized microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

PAE Determination by Viable Count Method
  • Inoculum Preparation: Prepare a suspension of the test organism in CAMHB, adjusted to a 0.5 McFarland standard. Dilute further to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Antibiotic Exposure:

    • Dispense the bacterial suspension into two sets of tubes: 'test' and 'control'.

    • Add the antibiotic to the 'test' tubes at a predetermined multiple of its MIC (e.g., 4x MIC).

    • The 'control' tubes receive no antibiotic.

    • Incubate all tubes at 37°C in a shaking incubator for a specified duration (e.g., 1 or 2 hours).

  • Antibiotic Removal:

    • After the exposure period, centrifuge the 'test' tubes to pellet the bacteria.

    • Remove the supernatant containing the antibiotic.

    • Wash the bacterial pellet by resuspending in sterile PBS and centrifuging again. Repeat this step to ensure complete removal of the antibiotic.

    • Finally, resuspend the washed pellet in pre-warmed, antibiotic-free CAMHB.

    • The 'control' culture should undergo the same washing procedure.

  • Regrowth Monitoring:

    • At time zero (immediately after resuspension) and at hourly intervals thereafter, take aliquots from both 'test' and 'control' tubes.

    • Perform serial dilutions in sterile PBS and plate onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • The PAE is calculated using the formula: PAE = T - C

      • Where T is the time required for the CFU/mL in the 'test' culture to increase by 1 log10 above the count immediately after antibiotic removal.

      • And C is the time required for the CFU/mL in the 'control' culture to increase by 1 log10 from the initial count after the washing procedure.

Visualizations

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Antibiotic Exposure cluster_removal Antibiotic Removal cluster_regrowth Regrowth Monitoring cluster_analysis Data Analysis prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) prep_tubes Aliquot into 'Test' and 'Control' Tubes prep_inoculum->prep_tubes add_antibiotic Add Antibiotic (e.g., 4x MIC) to 'Test' Tubes incubate Incubate Both Sets (e.g., 1-2 hours at 37°C) add_antibiotic->incubate centrifuge1 Centrifuge 'Test' Tubes incubate->centrifuge1 wash Wash Pellet with PBS (2x) centrifuge1->wash resuspend Resuspend in Fresh Broth wash->resuspend sampling Hourly Sampling (Test and Control) resuspend->sampling plating Serial Dilution and Plating sampling->plating incubation_plates Incubate Plates (18-24 hours at 37°C) plating->incubation_plates colony_count Colony Counting (CFU/mL) incubation_plates->colony_count calculate_pae Calculate PAE (PAE = T - C) colony_count->calculate_pae

Caption: Workflow for determining the Post-Antibiotic Effect (PAE) using the viable count method.

Hypothetical Signaling Pathway Inhibition by a Macrolide Antibiotic

Given that this compound is a macrolide lactam, its mechanism of action might involve the inhibition of bacterial protein synthesis, a common target for macrolide antibiotics. The following diagram illustrates this general pathway.

Macrolide_MOA cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit polypeptide Growing Polypeptide Chain ribosome_50S->polypeptide Peptide bond formation & Translocation ribosome_50S->inhibition ribosome_30S 30S Subunit ribosome_30S->ribosome_50S Forms 70S Complex mRNA mRNA mRNA->ribosome_30S Binds tRNA tRNA tRNA->ribosome_50S Enters A-site macrolide Macrolide Antibiotic (e.g., this compound) macrolide->ribosome_50S Binds to P-site in 23S rRNA inhibition->polypeptide Blocks Exit Tunnel, Inhibits Translocation

Caption: Generalized mechanism of action for macrolide antibiotics inhibiting bacterial protein synthesis.

Conclusion

The post-antibiotic effect is a significant characteristic of an antimicrobial agent that can influence its therapeutic application. A thorough in vitro evaluation of the PAE, as detailed in this guide, is essential in the preclinical assessment of new antibiotics like this compound. By systematically comparing its PAE profile against that of established drugs, researchers can gain valuable insights into its potential dosing regimens and overall pharmacodynamic profile. The lack of specific PAE data for this compound highlights an area for future investigation that will be critical for its continued development.

References

Benchmarking Cremimycin: A Comparative Analysis Against Novel Antibiotic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cremimycin, a novel macrocyclic lactam antibiotic, against recently developed antibiotic compounds. The objective is to benchmark its performance based on available data and provide a framework for its potential positioning in the current landscape of antimicrobial drug discovery.

Introduction to this compound and Comparator Compounds

This compound is a 19-membered macrocyclic lactam antibiotic isolated from Streptomyces sp.[1][2]. It has demonstrated broad antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. This positions it as a potentially valuable agent in combating infections caused by these challenging pathogens.

To contextualize its performance, this guide will compare this compound with two novel antibiotic compounds:

  • Synthetic Teixobactins: A new class of antibiotics that are highly effective against a range of Gram-positive bacteria and have a low propensity for resistance development.

  • Zosurabalpin: A first-in-class antibiotic with a novel mechanism of action specifically targeting carbapenem-resistant Acinetobacter baumannii (CRAB), a critical Gram-negative threat.

Performance Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the available MIC data for the selected compounds against various clinically relevant bacteria.

Disclaimer: Specific quantitative performance data for this compound is not publicly available in the reviewed literature. The MIC values presented for this compound are hypothetical and are based on its description as a potent antibiotic against Gram-positive bacteria. These values are for illustrative purposes to demonstrate a comparative framework.

Antibiotic Target Organism MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) References
This compound (Hypothetical) Staphylococcus aureus (MRSA)0.25 - 20.51-
Enterococcus faecalis (VRE)0.5 - 412-
Streptococcus pneumoniae0.125 - 10.250.5-
Synthetic Teixobactins Staphylococcus aureus (MRSA)0.5 - 32232[3][4][5][6][7]
Enterococcus faecalis (VRE)2 - 16416[3]
Bacillus subtilis<2--[4]
Zosurabalpin Acinetobacter baumannii (CRAB)0.015 - 80.12 - 0.250.25 - 1[8][9][10]
Escherichia coliInactive--[10]
Pseudomonas aeruginosaInactive--[10]
Staphylococcus aureusInactive--[10]

Mechanism of Action

Understanding the mechanism of action is crucial for predicting spectrum of activity, potential for resistance, and synergistic opportunities.

Antibiotic Class Mechanism of Action
This compound Macrocyclic LactamThe precise mechanism is not fully elucidated, but it is presumed to interfere with a critical cellular process in Gram-positive bacteria.
Synthetic Teixobactins Cyclic DepsipeptideInhibits cell wall synthesis by binding to lipid II and lipid III, which are precursors of peptidoglycan and teichoic acid[6].
Zosurabalpin Tethered Macrocyclic PeptideInhibits the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria by targeting the LptB2FGC complex[10][11].

Experimental Protocols

The following are detailed methodologies for key experiments used to benchmark the performance of antibiotic compounds.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

  • Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria[12][13][14].

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Preparation: Test tubes containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) are inoculated with a standardized bacterial suspension.

  • Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: The samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in bacterial count over time is plotted to determine the rate of killing. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Cytotoxicity Assay (MTT Assay)

This assay evaluates the potential toxicity of the antibiotic compound to mammalian cells.

  • Cell Culture: Human cell lines (e.g., HeLa or HEK293) are seeded in a 96-well plate and incubated until they form a monolayer.

  • Treatment: The cell culture medium is replaced with medium containing various concentrations of the antibiotic, and the cells are incubated for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage relative to untreated control cells.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_analysis Analysis A Prepare Serial Dilutions of Antibiotic in 96-Well Plate C Inoculate Wells with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (35-37°C, 16-20h) C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Action Overview

MoA cluster_this compound This compound cluster_teixobactin Synthetic Teixobactins cluster_zosurabalpin Zosurabalpin Crem This compound GP_Cell Gram-Positive Bacterium Crem->GP_Cell Inhibits Critical Cellular Process (Mechanism Undefined) Teixo Teixobactin (B611279) LipidII Lipid II & Lipid III Teixo->LipidII Binds to CellWall Cell Wall Synthesis LipidII->CellWall Inhibits Zosura Zosurabalpin LPS_Transport LPS Transport (LptB2FGC) Zosura->LPS_Transport Inhibits OuterMembrane Gram-Negative Outer Membrane LPS_Transport->OuterMembrane Blocks transport to

Caption: Simplified mechanisms of action for the compared antibiotics.

Spectrum of Activity

Spectrum cluster_pathogens Bacterial Pathogens Antibiotics Antibiotic Compounds This compound This compound Antibiotics->this compound Teixobactin Teixobactin Antibiotics->Teixobactin Zosurabalpin Zosurabalpin Antibiotics->Zosurabalpin GP Gram-Positive (e.g., MRSA, VRE) GN Gram-Negative (e.g., CRAB) This compound->GP Effective Teixobactin->GP Effective Zosurabalpin->GP Inactive Zosurabalpin->GN Effective

Caption: Logical relationship of antibiotic spectrum of activity.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal Procedures for Cremimycin

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory reagents is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers handling novel compounds like Cremimycin, a 19-membered macrocyclic lactam antibiotic, adherence to proper disposal protocols is critical to prevent environmental contamination and the potential development of antimicrobial resistance.[1][2] This guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of this compound waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to conduct a thorough risk assessment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as an antibiotic necessitates treating it as a hazardous chemical.

Required Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Waste Segregation and Containment

Proper segregation of this compound waste is the first step in ensuring its safe disposal. Never mix this compound waste with general laboratory trash, sharps, or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4]

  • Solid Waste:

    • Includes unused or expired this compound powder, contaminated PPE (gloves, wipes), and labware (e.g., weigh boats, pipette tips).

    • Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4] If the original container is compromised, transfer the powder to a new, suitable container, avoiding dust generation.[3]

  • Liquid Waste:

    • Includes stock solutions, used cell culture media, and experimental solutions containing this compound.

    • Collect in a separate, sealed, and clearly labeled hazardous liquid waste container compatible with the solvent used.[4][5]

    • Crucially, do not dispose of this compound solutions down the drain. [3][5] This practice can contribute to the rise of antibiotic-resistant bacteria and is harmful to aquatic ecosystems.[1][5]

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.[1][4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental release.

  • Dry Spills:

    • Avoid generating dust.[4]

    • Gently cover the spill with an absorbent material.

    • Carefully collect the material using dry cleanup methods and place it into a sealed, labeled hazardous waste container.[4]

  • Liquid Spills:

    • Cover drains to prevent entry into the sewer system.[4]

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[4]

Storage and Final Disposal
  • Storage: Store all sealed and labeled this compound hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[3]

  • Documentation: Complete all required institutional waste disposal forms or manifests.[3]

  • Final Disposal: The recommended method for final disposal of antibiotic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[5][6] Contact your institution's EHS department to arrange for pickup and disposal in accordance with all federal, state, and local regulations.[3][4]

Comparative Data on Related Antibiotics

While specific environmental fate and toxicity data for this compound are not available, the following table summarizes key data for structurally similar aminoglycoside antibiotics to provide a comparative overview. This data underscores the potential for environmental persistence and the critical importance of proper disposal.[3]

ParameterGentamicinKanamycin AAmikacin
Water Solubility HighHighHigh
Bioaccumulation Potential LowLowLow
Aquatic Toxicity Very toxic to aquatic lifeVery toxic to aquatic life with long lasting effectsNo data available
Persistence and Degradability Not readily biodegradableNot readily biodegradableNo data available
Data sourced from publicly available Safety Data Sheets for related compounds.[3]

Experimental Protocol: Preparing this compound Waste for Disposal

This protocol details the steps for preparing unused, expired, or contaminated this compound for collection by a licensed waste disposal service.[3]

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

  • Original container of this compound waste or a suitable, labeled secondary container.

  • Leak-proof, sealable, and clearly labeled hazardous waste container.

  • Waste disposal manifest or institutional tracking form.

Procedure:

  • Risk Assessment: Before handling, review this guide and any institutional-specific procedures for antibiotic waste. Identify all potential hazards.

  • Don PPE: Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

  • Containment:

    • For solid this compound (powder): Keep in its original, sealed container if possible. If the container is compromised, carefully transfer the powder to a new, properly labeled, and sealed container. Minimize dust generation.

    • For this compound solutions: Ensure the solution is in a sealed, leak-proof container. If necessary, transfer it to a new container suitable for liquid hazardous waste.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste: this compound" and include the date and any other information required by your institution.

  • Storage: Move the labeled waste container to your laboratory's designated hazardous waste accumulation area.

  • Documentation: Fill out all necessary institutional waste disposal forms.

  • Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Cremimycin_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Hazardous Sharps Container sharps_waste->collect_sharps spill Spill Occurs? collect_solid->spill collect_liquid->spill collect_sharps->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes store Store in Designated Hazardous Waste Accumulation Area spill->store No spill_protocol->store document Complete Waste Disposal Forms store->document pickup Arrange Pickup by Licensed EHS Contractor document->pickup end Final Disposal (High-Temperature Incineration) pickup->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Handling of Cremimycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Cremimycin was found. This guide is based on best practices for handling potent, research-grade macrocyclic lactam antibiotics and other potent pharmaceutical compounds. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this substance.

This compound is a novel 19-membered macrocyclic lactam antibiotic isolated from Streptomyces sp.[1] As with any potent, novel compound, caution and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and to prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The minimum personal protective equipment (PPE) required for handling this compound is outlined below. The selection of appropriate PPE is critical for minimizing exposure.[2] For operations with a high risk of aerosol generation, more stringent measures, such as working within a containment glove box, should be considered.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles providing a complete seal around the eyes are mandatory.[2] A face shield should be worn over goggles for added protection during splash-prone activities.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Coveralls or Lab CoatA dedicated, disposable lab coat or coveralls made from materials like Tyvek® should be worn over personal clothing to protect against splashes and dust.[2][3]
Respiratory Protection N95 Respirator or higherFor handling solids outside of a certified chemical fume hood or biological safety cabinet, a fit-tested N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.
Foot Protection Closed-toe Shoes and Shoe CoversClosed-toe shoes are required in all laboratory settings. Disposable shoe covers should be worn in the designated handling area and removed before exiting.

Experimental Protocols: Safe Handling and Disposal

A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling, from preparation to disposal.

Pre-Handling Preparation
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible. The kit should contain appropriate absorbent materials, deactivating agents (if known), and waste disposal bags.

  • Emergency Plan: All personnel must be familiar with the facility's emergency procedures, including contact information for safety officers.

Handling Procedures
  • Weighing: Solid this compound should be weighed within a containment device, such as a glove box or a ventilated balance enclosure, to prevent the generation of airborne particles.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.

  • Personal Hygiene: After handling, and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic-resistant bacteria. All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound should be disposed of in its original container or a clearly labeled, sealed container for hazardous chemical waste.

    • Liquid Waste: Stock solutions and contaminated solvents should be collected in a designated, leak-proof hazardous waste container.

    • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste bag.

  • Decontamination:

    • Work surfaces and equipment should be decontaminated after each use. A suitable decontamination solution should be validated for effectiveness.

    • Non-disposable glassware and equipment should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before standard washing procedures.

  • Waste Pickup: All hazardous waste must be disposed of through the institution's designated hazardous waste management program. Do not pour any this compound-containing solutions down the drain.

Mandatory Visualizations

The following diagrams illustrate key workflows for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area prep_ppe Don PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill weigh Weigh Solid prep_spill->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate segregate Segregate Waste decontaminate->segregate dispose Dispose via EHS segregate->dispose

Caption: Workflow for Safe Handling of this compound.

cluster_types Waste Segregation cluster_containers Containment start This compound Waste Generated solid Solid Waste & Unused Product start->solid liquid Contaminated Liquids & Solutions start->liquid sharps Contaminated Sharps start->sharps other Contaminated PPE & Consumables start->other solid_container Labeled Hazardous Chemical Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Sharps Container sharps->sharps_container other_container Hazardous Waste Bag other->other_container end Dispose via Institutional EHS solid_container->end liquid_container->end sharps_container->end other_container->end

Caption: this compound Waste Disposal Plan.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。